molecular formula C44H60N4O12 B610481 Rifametane CAS No. 94168-98-6

Rifametane

Número de catálogo: B610481
Número CAS: 94168-98-6
Peso molecular: 837.0 g/mol
Clave InChI: MPNLXDYNHVIMAT-WDJJWENTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rifametane is a semisynthetic derivative of rifamycin with a longer biological half-life than rifampicin.
structure given in first source

Propiedades

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-[(E)-1-(diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H60N4O12/c1-13-48(14-2)27(9)47-45-20-29-34-39(54)32-31(38(29)53)33-41(26(8)37(32)52)60-44(11,42(33)55)58-19-18-30(57-12)23(5)40(59-28(10)49)25(7)36(51)24(6)35(50)21(3)16-15-17-22(4)43(56)46-34/h15-21,23-25,30,35-36,40,50-54H,13-14H2,1-12H3,(H,46,56)/b16-15+,19-18+,22-17-,45-20+,47-27+/t21-,23+,24+,25+,30-,35-,36+,40+,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNLXDYNHVIMAT-WDJJWENTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NN=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C(=N/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N2)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H60N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94168-98-6
Record name Rifametane [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094168986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIFAMETANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PUG6262HX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Rifametane: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifametane is a semi-synthetic derivative of rifamycin SV, belonging to the ansamycin class of antibiotics.[1][2] It is chemically designated as 3-[(1-diethylaminoethylidene)azinomethyl]rifamycin SV.[1][2] Developed as an antibacterial agent, this compound has been investigated for its pharmacokinetic profile, which shows distinct advantages over older rifamycins like rifampicin, notably a longer biological half-life.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended for professionals in drug development and scientific research.

Chemical Structure and Identification

This compound is characterized by the core rifamycin structure, a macrocyclic ring system spanned by an aliphatic ansa chain, with a modification at the 3-position of the naphthoquinone chromophore. This modification, a diethylaminoethylidene azinomethyl group, is key to its altered pharmacokinetic properties.

IdentifierValue
IUPAC Name [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-[(E)-1-(diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate[4]
CAS Number 94168-98-6[1][4]
Molecular Formula C44H60N4O12[4]
SMILES String CCN(CC)/C(=N/N=C/c1c(O)c2c3c(c(O)c1)C(=O)N/C(=C/C=C/--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--/C=C/O[C@@]3(C)c4c2c(C)c(O)c4)C[4][5][6]
Synonyms SPA-S-565, 3-azinomethyl-rifamycin[1][4]

Physicochemical Properties

PropertyValue (this compound)Value (Rifampicin - for comparison)
Molecular Weight 837.0 g/mol [4]822.9 g/mol
Melting Point Data not available183-188 °C (decomposes)
Boiling Point Data not availableData not available
Solubility Data not availableVery slightly soluble in water; freely soluble in chloroform; soluble in methanol.[1]
pKa Data not available1.7 (4-OH), 7.9 (piperazine nitrogen)[1]
LogP (calculated) 5.4[4]3.8

Pharmacological Properties

Mechanism of Action

Like other rifamycins, this compound's antibacterial activity stems from its ability to inhibit bacterial DNA-dependent RNA polymerase (RNAP).[7] It binds with high affinity to the β-subunit of the prokaryotic RNAP, thereby sterically occluding the path of the elongating RNA transcript and halting transcription.[7] This mechanism is selective for bacterial RNAP, with poor affinity for the mammalian enzyme, which accounts for its therapeutic index.[7]

Rifamycin_Mechanism_of_Action Mechanism of Action of this compound cluster_bacterium Bacterial Cell This compound This compound RNAP DNA-dependent RNA Polymerase (RNAP) This compound->RNAP Binds to β-subunit mRNA mRNA transcript RNAP->mRNA Transcription (Blocked) DNA Bacterial DNA DNA->RNAP Template Protein Bacterial Proteins mRNA->Protein Translation (Inhibited) CellDeath Bacterial Cell Death Protein->CellDeath Lack of essential proteins leads to Synthesis_Workflow Start Start: Rifamycin S Reaction Mannich Reaction (Condensation) Start->Reaction Reactants Reactants: - Secondary Amine (e.g., Diethylamine precursor) - Formaldehyde Reactants->Reaction Solvent Solvent System (e.g., Tetrahydrofuran) Solvent->Reaction Reduction Reduction Step (e.g., with Ascorbic Acid) Reaction->Reduction Intermediate formation Purification Purification (e.g., Chromatography, Crystallization) Reduction->Purification End End Product: 3-substituted Rifamycin SV (e.g., this compound) Purification->End Characterization Characterization (NMR, MS, IR) End->Characterization

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Purification of Rifametane

This technical guide provides a comprehensive overview of the synthesis and purification methods applicable to this compound, a semi-synthetic derivative of the rifamycin class of antibiotics. While specific proprietary methods for this compound's production are not publicly detailed, this document outlines the core chemical principles and established methodologies used for analogous rifamycin derivatives, such as rifampicin and rifapentine. The information presented is intended to equip researchers and drug development professionals with a foundational understanding of the manufacturing process for this important antibiotic.

This compound is a potent inhibitor of bacterial DNA-dependent RNA polymerase, making it an effective antimicrobial agent.[1][2] Like other rifamycins, it is synthesized from a fermentation-derived precursor, typically rifamycin B or rifamycin S.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC44H60N4O12[3]
Molecular Weight837.0 g/mol [3][4]
IUPAC Name[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-[(E)-1-(diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate[3]

Synthesis of this compound

The synthesis of this compound, like other C3-substituted rifamycin derivatives, commences with a rifamycin precursor, most commonly rifamycin S. The general synthetic approach involves the modification of the C3 position of the rifamycin ansa-macrolactam structure. While a specific protocol for this compound is not publicly available, a plausible synthetic pathway can be inferred from the well-documented syntheses of rifampicin and rifapentine.[5][6][7]

General Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, beginning with the fermentation-derived rifamycin precursor.

G Fermentation Fermentation of Amycolatopsis mediterranei RifamycinB Rifamycin B Fermentation->RifamycinB Oxidation Oxidation RifamycinB->Oxidation e.g., NaNO2 RifamycinS Rifamycin S Oxidation->RifamycinS Condensation Condensation with 3-aminomethylpiperidine derivative RifamycinS->Condensation Formation of imine linkage Rifametane_crude Crude this compound Condensation->Rifametane_crude Purification Purification Rifametane_crude->Purification Rifametane_pure Pure this compound Purification->Rifametane_pure

Caption: A generalized workflow for the synthesis of this compound from Rifamycin B.

Experimental Protocol (Inferred)

The following is an inferred experimental protocol for the synthesis of this compound based on analogous reactions for other rifamycin derivatives.

Step 1: Oxidation of Rifamycin B to Rifamycin S

  • Rifamycin B, obtained from the fermentation broth of Amycolatopsis mediterranei, is dissolved in a suitable solvent system, such as a mixture of ethyl acetate and water.

  • An oxidizing agent, for instance, an aqueous solution of sodium nitrite, is added dropwise to the rifamycin B solution under acidic conditions (pH adjusted with an acid like HCl).

  • The reaction is stirred at a controlled temperature (e.g., 0-5 °C) until the conversion to rifamycin S is complete, as monitored by thin-layer chromatography (TLC).

  • The organic layer containing rifamycin S is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield crude rifamycin S.

Step 2: Condensation of Rifamycin S to form this compound

  • Rifamycin S is dissolved in a suitable organic solvent, such as tetrahydrofuran (THF) or a chlorinated solvent.

  • The appropriate 3-aminomethylpiperidine derivative is added to the solution. The exact nature of this side chain is proprietary to the manufacturer of this compound.

  • The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC or high-performance liquid chromatography (HPLC).

  • Upon completion, the solvent is evaporated, and the resulting crude this compound is taken forward for purification.

Purification of this compound

The purification of this compound is a critical step to ensure the removal of unreacted starting materials, by-products, and other impurities. A multi-step purification strategy is typically employed, combining techniques such as chromatography and recrystallization.

General Purification Workflow

G Crude_this compound Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_this compound->Column_Chromatography Fraction_Collection Fraction Collection (monitored by TLC/HPLC) Column_Chromatography->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Recrystallization Recrystallization Solvent_Evaporation->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Pure_this compound Pure this compound Drying->Pure_this compound

Caption: A typical workflow for the purification of this compound.

Experimental Protocols

1. Column Chromatography

  • Stationary Phase: Silica gel is a commonly used stationary phase for the purification of rifamycin derivatives.[2][4]

  • Mobile Phase: A gradient of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol or acetone) is typically used to elute the compounds from the column. The optimal solvent system would be determined empirically using TLC.

  • Procedure:

    • A slurry of silica gel in the initial, less polar mobile phase is packed into a glass column.

    • The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto the column.

    • The mobile phase is passed through the column, and the polarity is gradually increased.

    • Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure product.

    • The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure.

2. Recrystallization

  • Solvent Selection: A suitable solvent system for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for rifamycins include acetone, ethyl acetate, and alcohols.[7][8] A co-solvent system may also be employed.

  • Procedure:

    • The partially purified this compound from chromatography is dissolved in a minimal amount of the hot recrystallization solvent.

    • The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystal formation.

    • The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Quantitative Data

Specific quantitative data for the synthesis and purification of this compound is not available in the public domain. However, for analogous rifamycin derivatives, the following are typical target values.

ParameterTypical Value
Synthesis
Yield (Oxidation step)> 90%
Yield (Condensation step)70-85%
Purification
Purity after Chromatography> 95%
Purity after Recrystallization> 99%
Overall Yield60-75%

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

This compound, like other rifamycins, exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase.[1][2] This enzyme is crucial for the transcription of DNA into RNA, a vital step in protein synthesis.

G cluster_pathway Normal Bacterial Process This compound This compound RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) This compound->RNAP Binds to β-subunit Transcription Transcription (DNA to RNA) This compound->Transcription Inhibits RNAP->Transcription Catalyzes Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of this compound.

This guide provides a foundational understanding of the likely synthesis and purification methodologies for this compound, based on established chemical principles for the rifamycin class of antibiotics. The provided protocols and workflows are intended for informational and research purposes. The actual industrial production of this compound may involve proprietary reagents and optimized conditions.

References

Rifametane vs. Other Rifamycin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rifamycin class of antibiotics has long been a cornerstone in the treatment of various bacterial infections, most notably tuberculosis. This technical guide provides an in-depth comparison of Rifametane, a newer derivative, with established rifamycins such as rifampicin, rifaximin, rifabutin, and rifapentine. It delves into their comparative mechanisms of action, in vitro activity, and pharmacokinetic profiles. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering a detailed analysis of the available data to inform future research and clinical development strategies. Quantitative data is presented in structured tables for ease of comparison, and key experimental methodologies are described. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework.

Introduction to Rifamycins

Rifamycins are a group of potent, broad-spectrum antibiotics that function by inhibiting bacterial DNA-dependent RNA polymerase, a crucial enzyme for bacterial transcription and survival.[1][2][3] This mechanism of action is distinct from many other antibiotic classes, making them valuable agents in combating a wide range of pathogens.[1] The class includes naturally occurring compounds and numerous semi-synthetic derivatives, each with unique pharmacokinetic and pharmacodynamic properties. This guide focuses on a comparative analysis of this compound against four other key rifamycin derivatives: rifampicin, rifaximin, rifabutin, and rifapentine.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The fundamental mechanism of action for all rifamycins is the specific inhibition of the bacterial DNA-dependent RNA polymerase (RNAP).[1][2][3] They bind to the β-subunit of the RNAP, sterically blocking the path of the elongating RNA molecule and thus preventing transcription.[1] This action is highly selective for prokaryotic RNAP, with minimal affinity for the mammalian counterpart, which contributes to their favorable safety profile.[1]

While the core mechanism is conserved, subtle differences in the chemical structure of each derivative can influence its binding affinity and efficacy against specific bacterial strains, including those with resistance mutations in the rpoB gene (which encodes the β-subunit).

cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Consequence Rifamycin Derivative Rifamycin Derivative Bacterial DNA-dependent RNA Polymerase (RNAP) β-subunit Bacterial DNA-dependent RNA Polymerase (RNAP) β-subunit Rifamycin Derivative->Bacterial DNA-dependent RNA Polymerase (RNAP) β-subunit Binds to Inhibition of Transcription Initiation/Elongation Inhibition of Transcription Initiation/Elongation Bacterial DNA-dependent RNA Polymerase (RNAP) β-subunit->Inhibition of Transcription Initiation/Elongation Steric hindrance Blocked RNA Synthesis Blocked RNA Synthesis Inhibition of Transcription Initiation/Elongation->Blocked RNA Synthesis Inhibition of Protein Synthesis Inhibition of Protein Synthesis Blocked RNA Synthesis->Inhibition of Protein Synthesis Bacterial Cell Death Bacterial Cell Death Inhibition of Protein Synthesis->Bacterial Cell Death

Figure 1: General mechanism of action for rifamycin derivatives.

Downstream of RNAP inhibition, bacteria may exhibit a transcriptional response, including the upregulation of genes associated with efflux pumps and virulence, as a stress response to the antibiotic.[4]

Rifamycin Rifamycin RNAP Inhibition RNAP Inhibition Rifamycin->RNAP Inhibition Cellular Stress Cellular Stress RNAP Inhibition->Cellular Stress Upregulation of Efflux Pumps Upregulation of Efflux Pumps Cellular Stress->Upregulation of Efflux Pumps Increased Virulence Gene Expression Increased Virulence Gene Expression Cellular Stress->Increased Virulence Gene Expression Antibiotic Resistance/Tolerance Antibiotic Resistance/Tolerance Upregulation of Efflux Pumps->Antibiotic Resistance/Tolerance Increased Virulence Gene Expression->Antibiotic Resistance/Tolerance

Figure 2: Bacterial transcriptional response to rifamycin-induced stress.

Comparative In Vitro Activity

The in vitro activity of rifamycin derivatives is a critical determinant of their potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify this activity. The following tables summarize available MIC data for this compound and other rifamycin derivatives against clinically relevant bacteria.

Table 1: Comparative MICs (μg/mL) Against Gram-Positive Bacteria

AntibioticStaphylococcus aureus (MSSA)Staphylococcus aureus (MRSA)Enterococcus faecium (VRE)
This compound Data not availableData not availableData not available
Rifampicin 0.015[5]0.016-0.03[6]Data not available
Rifapentine Substantially similar to rifampin[7]Substantially similar to rifampin[7]Data not available
Rifabutin Data not availableData not available<1[8]
Rifaximin Data not availableData not availableData not available

Table 2: Comparative MICs (μg/mL) Against Mycobacteria

AntibioticMycobacterium tuberculosis (Rif-S)Mycobacterium tuberculosis (Rif-R)Mycobacterium avium complex (MAC)
This compound Data not availableData not availableData not available
Rifampicin 0.25[9]≥8.0[10]2.0[11]
Rifapentine 0.06-0.125[9]≥8.0[10]2.0[11]
Rifabutin Data not available0.25-0.5[12]0.125[11]
Rifaximin >64[13]>64[13]>64[13]

Comparative Pharmacokinetics

The pharmacokinetic profiles of rifamycin derivatives vary significantly, impacting their dosing regimens and clinical applications. Key parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).

Table 3: Comparative Pharmacokinetic Parameters in Humans (Oral Administration)

AntibioticDoseCmax (μg/mL)Tmax (h)AUC (μg·h/mL)t½ (h)Reference(s)
This compound 300 mg7.82Not Reported142.310.58[4]
Rifampicin 300 mg4.04~219.91.89[4]
Rifaximin 550 mg0.0024-0.004~1Not Reported5.6[14]
Rifabutin 300 mg0.382-44.745[15][16]
Rifapentine 600 mg13.9-26.25-6.6296-52014-18.3[6][17][18]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

MIC values are typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Bacterial Inoculum Preparation Bacterial Inoculum Preparation Inoculation of Microtiter Plate Inoculation of Microtiter Plate Bacterial Inoculum Preparation->Inoculation of Microtiter Plate Serial Dilution of Antibiotic Serial Dilution of Antibiotic Serial Dilution of Antibiotic->Inoculation of Microtiter Plate Incubation at 35-37°C Incubation at 35-37°C Inoculation of Microtiter Plate->Incubation at 35-37°C Visual or Spectrophotometric Reading Visual or Spectrophotometric Reading Incubation at 35-37°C->Visual or Spectrophotometric Reading Determination of MIC Determination of MIC Visual or Spectrophotometric Reading->Determination of MIC

Figure 3: Workflow for broth microdilution MIC testing.

Broth Microdilution Method (as per CLSI/EUCAST guidelines): [19][20]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Antibiotic Dilution: The rifamycin derivative is serially diluted in a multi-well microtiter plate containing appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under specific conditions (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

In Vivo Efficacy Studies (Murine Models)

Murine models are commonly used to evaluate the in vivo efficacy of new antibiotics against infections like tuberculosis.

Acclimatization of Mice Acclimatization of Mice Infection with Pathogen Infection with Pathogen Acclimatization of Mice->Infection with Pathogen Treatment with Rifamycin Derivative Treatment with Rifamycin Derivative Infection with Pathogen->Treatment with Rifamycin Derivative Monitoring of Disease Progression Monitoring of Disease Progression Treatment with Rifamycin Derivative->Monitoring of Disease Progression Organ Harvest and Bacterial Load Determination Organ Harvest and Bacterial Load Determination Monitoring of Disease Progression->Organ Harvest and Bacterial Load Determination Data Analysis Data Analysis Organ Harvest and Bacterial Load Determination->Data Analysis

Figure 4: General workflow for a murine infection model.

Murine Model of Tuberculosis: [17]

  • Infection: Mice (e.g., BALB/c or C3HeB/FeJ strains) are infected with Mycobacterium tuberculosis via aerosol or intravenous injection.

  • Treatment: After a pre-determined period to allow for infection establishment, mice are treated with the rifamycin derivative, often in combination with other anti-tubercular drugs.

  • Assessment: Efficacy is assessed by monitoring survival, body weight, and, most importantly, the bacterial load (colony-forming units, CFUs) in the lungs and spleen at various time points during and after treatment.

  • Relapse Studies: A cohort of treated mice may be observed for an extended period after treatment cessation to assess for disease relapse.

Discussion and Future Directions

The available data indicate that this compound exhibits a significantly more favorable pharmacokinetic profile compared to rifampicin, with a higher Cmax, a much larger AUC, and a substantially longer elimination half-life.[4] These characteristics suggest the potential for less frequent dosing and improved patient compliance. However, a comprehensive evaluation of this compound's clinical potential requires more extensive in vitro activity data against a broad range of bacterial pathogens, including resistant strains.

Rifapentine also demonstrates a prolonged half-life compared to rifampin, which has led to its use in once-weekly regimens for latent tuberculosis infection.[6][18] Rifabutin is notable for its activity against MAC and its reduced potential for drug-drug interactions compared to rifampin, making it a valuable option for HIV-coinfected TB patients.[15] Rifaximin's minimal systemic absorption confines its utility to gastrointestinal infections.[14]

Future research on this compound should prioritize comprehensive in vitro susceptibility testing against a panel of clinically important bacteria. Head-to-head in vivo efficacy studies in relevant animal models, particularly for tuberculosis, would provide crucial data to support its further clinical development. Furthermore, understanding the potential for resistance development and cross-resistance with other rifamycins will be critical.

Conclusion

This compound is a promising new rifamycin derivative with a markedly improved pharmacokinetic profile over rifampicin. While further in vitro and in vivo studies are necessary to fully elucidate its antibacterial spectrum and clinical efficacy, the existing data warrant its continued investigation as a potential new tool in the fight against bacterial infections. This guide provides a consolidated overview of the current knowledge, offering a valuable resource to guide future research and development efforts in the field of rifamycin antibiotics.

References

An In-depth Technical Guide to the Molecular Targets of Rifametane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifametane, a semisynthetic derivative of rifamycin SV, is an antibiotic characterized by a significantly longer biological half-life than its predecessor, rifampicin. This extended half-life, coupled with a favorable pharmacokinetic profile, has positioned this compound as a subject of interest in antibacterial drug development, particularly for the treatment of tuberculosis. This technical guide provides a comprehensive overview of the molecular targets of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways to offer a thorough resource for the scientific community. The primary molecular target of this compound, consistent with other members of the rifamycin class, is the bacterial DNA-dependent RNA polymerase (RNAP). By binding to the β-subunit of this enzyme, this compound effectively inhibits the initiation of transcription, leading to a bactericidal effect. This guide will delve into the specifics of this interaction and explore any additional reported molecular interactions.

Primary Molecular Target: Bacterial DNA-Dependent RNA Polymerase

The principal mechanism of action for this compound is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), an enzyme crucial for the transcription of DNA into RNA. This inhibition disrupts protein synthesis, ultimately leading to bacterial cell death.

Mechanism of Inhibition

This compound, like other rifamycins, binds to a specific site on the β-subunit of the bacterial RNAP. This binding site is located within the DNA/RNA channel of the enzyme. The binding of this compound does not prevent the initial binding of RNAP to promoter DNA or the formation of the first phosphodiester bond. Instead, it physically obstructs the path of the elongating RNA transcript beyond a length of 2-3 nucleotides, thereby preventing the transition from the initiation to the elongation phase of transcription. This steric hindrance is the primary basis of its potent antibacterial activity.

Binding Site and Specificity

The binding pocket for rifamycins on the RNAP β-subunit is highly conserved across a broad range of bacterial species. This accounts for the broad-spectrum activity of this class of antibiotics. Notably, the affinity of rifamycins for bacterial RNAP is significantly higher than for the mammalian counterpart, which explains their selective toxicity and favorable safety profile in humans.

Quantitative Analysis of this compound Activity

In Vitro Antibacterial Activity

At present, specific MIC values for this compound against a wide range of bacterial strains are not extensively published in publicly accessible literature. Further research is required to fully characterize its spectrum of activity.

Pharmacokinetic Profile

Pharmacokinetic studies in both animals and humans have highlighted the distinguishing features of this compound compared to rifampicin.

Table 1: Comparative Pharmacokinetic Parameters of this compound and Rifampicin in Healthy Male Volunteers (300 mg single oral dose) [1]

ParameterThis compoundRifampicin
Peak Serum Concentration (Cmax) 7.82 µg/ml4.04 µg/ml
Elimination Half-life (t½) 10.58 h1.89 h
Area Under the Curve (AUC₀-∞) 142.3 µg·h/ml19.9 µg·h/ml
Mean Residence Time (MRT) 18.05 h3.93 h

Table 2: Pharmacokinetic Parameters of this compound in Various Animal Species (Single Dose) [2][3]

SpeciesDose and RouteCmaxAUC
Mouse 10 mg/kg (i.v.)-Longer than RifampicinHigher than Rifampicin
10 mg/kg (p.o.)Similar to RifampicinLonger than RifampicinHigher than Rifampicin
Rat 20 mg/kg (i.v.)-~6 times longer than Rifampicin-
60 mg/kg (p.o.)Higher than RifampicinLonger than Rifampicin-
Dog 1.25 mg/kg (p.o.)-~3 times longer than Rifampicin-
Monkey 30 mg/kg (p.o.)Higher than RifampicinLonger than Rifampicin-

Experimental Protocols

Detailed experimental protocols for the assessment of this compound's activity can be adapted from established methods for other rifamycins.

Determination of Minimum Inhibitory Concentration (MIC)

Protocol: Broth microdilution is a standard method for determining the MIC of an antibiotic.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Mycobacterium tuberculosis) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in a suitable broth medium (e.g., Middlebrook 7H9 broth for mycobacteria) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the specific bacterium.

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

RNA Polymerase Inhibition Assay

Protocol: An in vitro transcription assay can be used to directly measure the inhibitory effect of this compound on RNAP.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified bacterial RNA polymerase, a DNA template (e.g., a plasmid containing a specific promoter), and ribonucleoside triphosphates (rNTPs), one of which is radiolabeled (e.g., [α-³²P]UTP).

  • Addition of this compound: Varying concentrations of this compound are added to the reaction mixtures.

  • Initiation of Transcription: The transcription reaction is initiated by the addition of the final component (e.g., RNAP or DNA).

  • Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized RNA is precipitated (e.g., using trichloroacetic acid).

  • Quantification: The amount of incorporated radiolabeled rNTP is quantified using a scintillation counter. The IC50 value, the concentration of this compound that inhibits 50% of RNAP activity, can then be calculated.

Visualizing the Mechanism of Action

The following diagrams illustrate the key molecular interactions and experimental workflows related to this compound.

Rifametane_Mechanism_of_Action Mechanism of this compound Action cluster_bacterium Bacterial Cell This compound This compound RNAP DNA-dependent RNA Polymerase (RNAP) This compound->RNAP Binds to β-subunit mRNA mRNA transcript (truncated) RNAP->mRNA Inhibits elongation beyond 2-3 nucleotides DNA Bacterial DNA DNA->RNAP Template for transcription Ribosome Ribosome mRNA->Ribosome Translation Blocked Protein Bacterial Proteins Ribosome->Protein Synthesis Inhibited

Caption: Mechanism of this compound's inhibitory action on bacterial transcription.

MIC_Determination_Workflow Workflow for MIC Determination start Start prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum serial_dilution Perform serial dilutions of this compound prep_inoculum->serial_dilution inoculate Inoculate microtiter plate serial_dilution->inoculate incubate Incubate under optimal conditions inoculate->incubate read_results Read visible growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound's primary molecular target is the bacterial DNA-dependent RNA polymerase, an interaction that it shares with other members of the rifamycin family. Its distinguishing feature lies in its pharmacokinetic profile, particularly its extended half-life, which may offer therapeutic advantages. While the fundamental mechanism of action is well-understood, a more comprehensive characterization of its in vitro activity against a broad panel of clinically relevant bacteria is warranted. Further research to elucidate specific quantitative inhibitory constants (IC50, Ki) for its interaction with RNAP from various species would provide a more complete understanding of its potency at the molecular level. This technical guide serves as a foundational resource for researchers and drug development professionals, summarizing the current knowledge of this compound's molecular targets and providing a framework for future investigations.

References

The In Vitro Antibacterial Profile of Rifametane: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available in the public domain regarding a specific rifamycin derivative explicitly named "Rifametane" is scarce. Extensive searches of scientific literature and databases did not yield specific quantitative data on its in vitro antibacterial spectrum. The following guide is based on the general properties of the rifamycin class of antibiotics, to which this compound would belong, with specific data drawn from studies on closely related and well-documented rifamycins such as Rifampicin. This information is intended to provide a foundational understanding of the expected antibacterial profile and the methodologies used to determine it.

Introduction to Rifamycins and Mechanism of Action

Rifamycins are a class of antibiotics that are potent inhibitors of bacterial DNA-dependent RNA polymerase (RNAP).[1][2][3] This enzyme is essential for the transcription of DNA into RNA, a critical step in protein synthesis. By binding to the β-subunit of the bacterial RNAP, rifamycins allosterically block the elongation of the nascent RNA chain, leading to a bactericidal effect.[3] Mammalian RNAP has a different structure, which accounts for the selective toxicity of rifamycins towards bacteria.[1][2]

The mechanism of action of rifamycins can be visualized as follows:

cluster_bacterium Bacterial Cell DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription Initiation mRNA mRNA transcript RNAP->mRNA Blocks RNA Elongation This compound This compound This compound->RNAP Binds to β-subunit Protein Protein Synthesis mRNA->Protein CellDeath Bacterial Cell Death Protein->CellDeath Inhibition leads to

Caption: Mechanism of action of this compound, a rifamycin antibiotic.

Expected In Vitro Antibacterial Spectrum

Based on the activity of other rifamycins, this compound is expected to be highly active against a broad range of bacteria, particularly Gram-positive organisms and some Gram-negative bacteria.

Gram-Positive Bacteria

Rifamycins are known for their potent activity against Gram-positive bacteria, including clinically important pathogens. This is due to the higher permeability of the Gram-positive cell wall to these relatively hydrophobic molecules.

Table 1: Expected In Vitro Activity of this compound against Representative Gram-Positive Bacteria (based on Rifampicin data)

Bacterial SpeciesExpected MIC Range (µg/mL)Notes
Staphylococcus aureus (MSSA)0.004 - 0.06Highly susceptible.
Staphylococcus aureus (MRSA)0.004 - 0.06Activity is generally retained against methicillin-resistant strains.
Streptococcus pneumoniae≤0.008 - 0.12Potent activity against both penicillin-susceptible and -resistant strains.[4]
Streptococcus pyogenes≤0.008 - 0.03Highly susceptible.[4]
Enterococcus faecalis0.5 - 4Moderate activity.
Enterococcus faecium16 - >64Often resistant.
Mycobacterium tuberculosis0.004 - 0.25A cornerstone of tuberculosis therapy.[4]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria presents a significant barrier to many antibiotics, including rifamycins. However, some Gram-negative species are susceptible.

Table 2: Expected In Vitro Activity of this compound against Representative Gram-Negative Bacteria (based on Rifampicin data)

Bacterial SpeciesExpected MIC Range (µg/mL)Notes
Neisseria meningitidis0.05 - 1Used for prophylaxis of meningitis.[3]
Neisseria gonorrhoeae0.25 - 2Susceptibility can be variable.[3]
Haemophilus influenzae0.12 - 1Generally susceptible.[3]
Escherichia coli4 - 32Often exhibits higher MICs.[5]
Klebsiella pneumoniae8 - 64Frequently resistant.[6]
Pseudomonas aeruginosa>64Intrinsically resistant.
Acinetobacter baumannii1 - 4Some studies show surprising activity against multidrug-resistant strains.[6]

Experimental Protocols for Determining In Vitro Antibacterial Spectrum

The following are standard methodologies used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Broth Microdilution Method

This is a widely used and standardized method for determining MICs.

cluster_workflow Broth Microdilution Workflow Prep Prepare serial two-fold dilutions of this compound in microtiter plate wells Inoc Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) Prep->Inoc Incubate Incubate at 35-37°C for 16-20 hours Inoc->Incubate Read Visually inspect for turbidity (bacterial growth) Incubate->Read MIC Determine MIC: Lowest concentration with no visible growth Read->MIC

Caption: Workflow for the broth microdilution method.

Detailed Steps:

  • Preparation of Antibiotic Dilutions: A stock solution of this compound is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacterium.

Agar Dilution Method

This method is often considered the gold standard for susceptibility testing.

Detailed Steps:

  • Preparation of Agar Plates: Molten Mueller-Hinton Agar is supplemented with varying concentrations of this compound. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A bacterial suspension is prepared as in the broth microdilution method.

  • Inoculation: A standardized amount of the bacterial suspension is spotted onto the surface of each agar plate containing a different concentration of the antibiotic, as well as a growth control plate with no antibiotic.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Resistance Mechanisms

Bacteria can develop resistance to rifamycins primarily through mutations in the gene that encodes the β-subunit of RNA polymerase (rpoB).[1] These mutations alter the binding site of the antibiotic, reducing its affinity for the enzyme and thereby diminishing its inhibitory effect. Due to the single-step nature of this resistance development, rifamycins are often used in combination with other antibiotics to prevent the emergence of resistant strains, especially in the treatment of tuberculosis.

Conclusion

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Rifampin

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The term "Rifametane" did not yield any results in scientific and medical databases. It is presumed that this may be a typographical error. This document will proceed with a comprehensive overview of Rifampin (also known as Rifampicin), a closely related and well-documented member of the rifamycin class of antibiotics, which is likely the intended subject of inquiry.

This guide provides a detailed examination of the pharmacokinetic and pharmacodynamic properties of Rifampin, a cornerstone antibiotic in the treatment of mycobacterial infections and other bacterial diseases. The information is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacokinetics of Rifampin

The pharmacokinetic profile of Rifampin is characterized by good oral absorption, wide distribution throughout the body, extensive hepatic metabolism, and primary elimination through the biliary route.

Rifampin is generally administered orally and is well-absorbed from the gastrointestinal tract. The presence of food, particularly a high-fat meal, can decrease and delay its absorption.

Rifampin exhibits a wide volume of distribution, indicating extensive tissue penetration. It is approximately 80% bound to plasma proteins, primarily albumin. Importantly, Rifampin penetrates well into various body fluids and tissues, including cerebrospinal fluid, which is crucial for the treatment of tuberculous meningitis.

Rifampin is extensively metabolized in the liver, primarily through deacetylation to its active metabolite, 25-desacetyl-rifampin. Rifampin is a potent inducer of various cytochrome P450 (CYP450) enzymes, including CYP3A4, CYP2C9, and CYP2C19. This induction leads to numerous and clinically significant drug-drug interactions by accelerating the metabolism of co-administered drugs.

The primary route of elimination for Rifampin and its metabolites is through the bile, with subsequent enterohepatic recirculation and fecal excretion. A smaller portion is excreted in the urine. The elimination half-life is variable and can be influenced by dose and duration of therapy due to auto-induction of its own metabolism.

Table 1: Summary of Key Pharmacokinetic Parameters of Rifampin

ParameterValueNotes
Bioavailability (Oral)90-95%Reduced with food
Peak Plasma Concentration (Cmax)7-9 µg/mLFollowing a 600 mg oral dose
Time to Peak Concentration (Tmax)2-4 hoursDelayed with food
Volume of Distribution (Vd)0.6-0.9 L/kg
Protein Binding~80%Primarily to albumin
Elimination Half-life (t½)3-4 hoursCan decrease with continued treatment
Primary Route of EliminationBiliary/FecalSignificant enterohepatic recirculation

Pharmacodynamics of Rifampin

The pharmacodynamic effect of Rifampin is primarily characterized by its bactericidal activity against a broad spectrum of bacteria.

Rifampin exerts its antibacterial effect by inhibiting the bacterial DNA-dependent RNA polymerase (DDRP). It binds to the β-subunit of this enzyme, which is encoded by the rpoB gene. This binding physically blocks the elongation of the nascent RNA chain, thereby preventing transcription and subsequent protein synthesis, ultimately leading to cell death. The selectivity of Rifampin for the bacterial enzyme over the mammalian counterpart ensures its therapeutic effect with minimal host toxicity.

cluster_bacterium Bacterial Cell DNA Bacterial DNA DDRP DNA-dependent RNA Polymerase (DDRP) DNA->DDRP Transcription Initiation mRNA mRNA (blocked) DDRP->mRNA Elongation Block Rifampin Rifampin Rifampin->DDRP Binds to β-subunit Protein Protein Synthesis (inhibited) mRNA->Protein CellDeath Bacterial Cell Death Protein->CellDeath

Caption: Mechanism of action of Rifampin in a bacterial cell.

Rifampin is active against a wide range of bacteria, including:

  • Mycobacteria: Mycobacterium tuberculosis, Mycobacterium leprae, and various non-tuberculous mycobacteria.

  • Gram-positive bacteria: Including Staphylococcus aureus (both methicillin-sensitive and methicillin-resistant strains) and Streptococcus species.

  • Gram-negative bacteria: Including Neisseria meningitidis, Haemophilus influenzae, and Escherichia coli.

Bacterial resistance to Rifampin is a significant clinical concern and primarily arises from mutations in the rpoB gene. These mutations alter the binding site of the drug on the β-subunit of the RNA polymerase, reducing the affinity of Rifampin for its target.

Experimental Protocols

The pharmacokinetic and pharmacodynamic properties of Rifampin have been elucidated through a variety of in vitro and in vivo studies.

The minimum inhibitory concentration (MIC) of Rifampin against various bacterial isolates is determined using standardized methods such as broth microdilution or agar dilution.

Experimental Workflow for MIC Determination

cluster_workflow MIC Determination Workflow start Bacterial Isolate step1 Prepare Serial Dilutions of Rifampin start->step1 step2 Inoculate with Standardized Bacterial Suspension step1->step2 step3 Incubate under Controlled Conditions step2->step3 step4 Observe for Visible Bacterial Growth step3->step4 end Determine MIC (Lowest concentration with no growth) step4->end

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Animal models, such as mice, rats, and rabbits, are utilized to characterize the absorption, distribution, metabolism, and excretion (ADME) of Rifampin.

Typical Protocol:

  • Animal Dosing: A defined dose of Rifampin is administered to the animals, typically orally or intravenously.

  • Serial Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of Rifampin and its metabolites is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

  • Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters like Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

Pharmacokinetic and pharmacodynamic data in humans are obtained through rigorously designed clinical trials.

Phase I Clinical Trial Protocol (Illustrative):

  • Subject Recruitment: Healthy volunteers are enrolled after providing informed consent.

  • Drug Administration: A single oral dose of Rifampin is administered to the subjects.

  • Pharmacokinetic Sampling: Serial blood and urine samples are collected over a specified period (e.g., 24-48 hours).

  • Bioanalysis: The concentrations of Rifampin and its primary metabolite in the collected samples are measured.

  • Safety Monitoring: Subjects are monitored for any adverse events.

  • Data Analysis: Pharmacokinetic parameters are calculated, and the safety and tolerability profile of the drug is assessed.

Drug-Drug Interactions

A critical aspect of Rifampin's clinical use is its potent induction of hepatic CYP450 enzymes. This leads to a high potential for drug-drug interactions.

Rifampin Rifampin CYP450 Hepatic CYP450 Enzymes (e.g., CYP3A4, CYP2C9) Rifampin->CYP450 Induces Expression Metabolites Increased Metabolites CYP450->Metabolites Accelerated Metabolism CoAdminDrug Co-administered Drug (Substrate of CYP450) CoAdminDrug->CYP450 Metabolized by TherapeuticEffect Decreased Therapeutic Effect of Co-administered Drug Metabolites->TherapeuticEffect

Caption: Logical relationship of Rifampin-induced drug-drug interactions.

Table 2: Examples of Clinically Significant Drug-Drug Interactions with Rifampin

Drug ClassExample DrugsConsequence of Co-administration with Rifampin
AntiretroviralsProtease Inhibitors, NNRTIsDecreased plasma concentrations, risk of therapeutic failure and resistance
AnticoagulantsWarfarinDecreased anticoagulant effect
AntifungalsAzoles (e.g., Fluconazole)Decreased plasma concentrations of the antifungal
Oral ContraceptivesEthinylestradiolIncreased metabolism, risk of contraceptive failure
ImmunosuppressantsCyclosporine, TacrolimusDecreased plasma concentrations, risk of organ rejection

This guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic principles of Rifampin. A thorough appreciation of these properties is essential for its safe and effective clinical use, particularly in managing complex polypharmacy regimens.

Methodological & Application

Application Notes and Protocols for Rifametane in In vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifametane is a novel rifamycin derivative currently under investigation.[1] Like other members of the rifamycin class, such as the well-characterized rifampicin, this compound is anticipated to exert its effects through the activation of the Pregnane X Receptor (PXR), a key nuclear receptor involved in the regulation of drug-metabolizing enzymes.[2][3][4][5] PXR activation leads to the induction of cytochrome P450 enzymes, most notably CYP3A4, which is responsible for the metabolism of a large proportion of clinically used drugs.[2][5][6] Therefore, evaluating the in vitro effects of this compound on cytotoxicity and PXR-mediated CYP3A4 induction is a critical step in its preclinical development.

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro activity of this compound in cell culture, with a focus on cytotoxicity and its potential to induce CYP3A4. The provided dosage ranges and protocols are primarily based on studies conducted with the related compound, rifampicin, and should be used as a starting point for optimization with this compound.

Mechanism of Action: PXR-Mediated CYP3A4 Induction

Rifamycins, such as rifampicin, are well-established activators of PXR.[3][4][7] Upon ligand binding, PXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific response elements in the promoter region of target genes, including CYP3A4.[4] This binding event initiates the transcription of the CYP3A4 gene, leading to increased protein expression and metabolic activity.[2][8] The induction of CYP3A4 can have significant implications for drug-drug interactions, as it can accelerate the metabolism and clearance of co-administered drugs.[9]

PXR Signaling Pathway

PXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PXR PXR This compound->PXR Binds PXR_RXR_inactive Inactive PXR/RXR Complex PXR->PXR_RXR_inactive Forms complex with RXR RXR RXR->PXR_RXR_inactive PXR_RXR_active Active PXR/RXR Complex PXR_RXR_inactive->PXR_RXR_active Translocation DNA DNA (XREM) PXR_RXR_active->DNA Binds to XREM CYP3A4_mRNA CYP3A4 mRNA DNA->CYP3A4_mRNA Transcription CYP3A4_Protein CYP3A4 Protein (Metabolism) CYP3A4_mRNA->CYP3A4_Protein Translation

Caption: PXR activation by this compound leading to CYP3A4 induction.

Data Presentation: Quantitative Summary

The following tables summarize typical concentration ranges and endpoints for in vitro assays based on data from rifampicin studies. These should be adapted and optimized for this compound.

Table 1: Recommended Concentration Ranges for in vitro Assays (based on Rifampicin)

Assay TypeCell LineConcentration RangeIncubation TimeReference
CytotoxicityHepG2, HaCaT, Primary Keratinocytes10 - 200 µg/mL24 - 72 hours[10]
PXR Activation (Reporter Assay)Stably transfected cells (e.g., HepG2)0.1 - 50 µM24 hours[11]
CYP3A4 mRNA Induction (qPCR)Primary Human Hepatocytes, HepG2, Huh71 - 20 µM24 - 72 hours[2][6]
CYP3A4 Protein Induction (Western Blot)Primary Human Hepatocytes, HepG210 - 20 µM48 - 72 hoursN/A
CYP3A4 Activity (e.g., P450-Glo™)Primary Human Hepatocytes, 3D spheroids10 µM72 hours[5][12]

Table 2: Summary of Expected Outcomes (based on Rifampicin)

AssayEndpointExpected Result with Rifampicin
Cytotoxicity (MTT/LDH)Cell Viability (%)>70% viability at concentrations up to 50 µg/mL.[10]
PXR Reporter AssayFold Induction of Luciferase ActivityDose-dependent increase.
CYP3A4 qPCRFold Induction of mRNASignificant dose-dependent increase (e.g., up to 150-fold in primary hepatocytes).[2]
CYP3A4 Western BlotProtein Band IntensityVisible increase in CYP3A4 protein levels.
CYP3A4 Activity AssayFold Induction of Enzyme ActivityDose-dependent increase in metabolite formation.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxic potential of this compound. The MTT assay measures the metabolic activity of viable cells.

Materials:

  • Human hepatoma cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: PXR Activation using a Luciferase Reporter Assay

This protocol describes how to measure the activation of PXR by this compound using a commercially available reporter assay kit.

Materials:

  • Human PXR Reporter Assay Kit (e.g., INDIGO Biosciences) containing reporter cells, media, and reference agonist (e.g., Rifampicin).[7]

  • This compound stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Plating: Plate the PXR reporter cells in an opaque-walled 96-well plate according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist (rifampicin) in the provided compound screening medium.

  • Treatment: Add the diluted compounds to the wells containing the reporter cells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Luminescence Detection: Prepare the luciferase detection reagent as per the kit's protocol and add it to each well.

  • Signal Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity for each concentration of this compound relative to the vehicle control.

Protocol 3: CYP3A4 mRNA Induction by Quantitative PCR (qPCR)

This protocol outlines the steps to quantify the induction of CYP3A4 mRNA expression in response to this compound treatment.

Materials:

  • Primary human hepatocytes or a suitable cell line (e.g., HepG2, Huh7)

  • Culture plates (e.g., 12-well or 6-well)

  • This compound stock solution (in DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for CYP3A4 and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Culture the cells to the desired confluency in appropriate plates. Treat the cells with various concentrations of this compound (and a positive control like rifampicin at 10 µM) for 24 to 72 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit following the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, CYP3A4 and housekeeping gene primers, and a qPCR master mix.

  • Data Analysis: Calculate the relative expression of CYP3A4 mRNA normalized to the housekeeping gene using the ΔΔCt method. Express the results as fold induction over the vehicle-treated control.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.

Experimental_Workflow start Start cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity non_toxic_conc Determine Non-Toxic Concentration Range cytotoxicity->non_toxic_conc pxr_assay PXR Activation Assay (Reporter Assay) non_toxic_conc->pxr_assay cyp3a4_induction CYP3A4 Induction Studies non_toxic_conc->cyp3a4_induction data_analysis Data Analysis and Interpretation pxr_assay->data_analysis qpcr qPCR for CYP3A4 mRNA cyp3a4_induction->qpcr western Western Blot for CYP3A4 Protein cyp3a4_induction->western activity CYP3A4 Activity Assay cyp3a4_induction->activity qpcr->data_analysis western->data_analysis activity->data_analysis end End data_analysis->end

References

Application Notes and Protocols for In Vivo Rifametane Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models and protocols for the in vivo evaluation of Rifametane, a rifamycin antibiotic. Due to the limited availability of public data specifically on this compound, the protocols and data presented herein are largely based on studies of its close structural and functional analog, rifampicin. These notes are intended to serve as a detailed guide for designing and conducting preclinical studies to assess the pharmacokinetics, efficacy, and safety of this compound.

Animal Models for this compound Studies

The selection of an appropriate animal model is critical for obtaining translatable data in preclinical drug development. Based on studies of rifamycin derivatives, several species are suitable for investigating the in vivo properties of this compound.[1]

Commonly Used Species:

  • Mice: Widely used for initial efficacy and toxicity screening due to their small size, cost-effectiveness, and the availability of numerous genetically defined strains (e.g., BALB/c, C57BL/6).[2][3] They are the standard model for tuberculosis efficacy studies.

  • Rats: Frequently employed for pharmacokinetic and toxicology studies due to their larger size, which facilitates blood sampling and surgical procedures.[4][5][6] Wistar and Sprague-Dawley are common strains.

  • Dogs and Monkeys: Utilized in later-stage preclinical development for pharmacokinetic and toxicity assessments due to their physiological similarities to humans.[1]

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Experimental Protocol: Pharmacokinetic Study in Rats

This protocol outlines a single-dose pharmacokinetic study of this compound in rats.

  • Animal Selection: Use healthy, adult male or female Wistar rats (150-200g). Acclimatize animals for at least 7 days prior to the study.

  • Housing and Diet: House animals in controlled conditions (22 ± 2°C, 50-60% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

  • Drug Formulation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., 1% sodium carboxymethyl cellulose).

  • Dosing: Administer a single oral dose of this compound (e.g., 62 mg/kg) via oral gavage.[7]

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the lateral tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[8]

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated analytical method (e.g., HPLC-MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Data Presentation: Pharmacokinetic Parameters of Rifampicin in Mice and Rats

The following table summarizes pharmacokinetic data for rifampicin, which can serve as an estimate for this compound.

SpeciesDose (mg/kg)RouteCmax (mg/L)AUC0-24h (mg·h/L)T1/2 (h)Reference
Mouse10Oral11121~12[9][10]
Mouse160Oral157.31782-[11][12]
Rat40Oral19 (at 2h post-1st dose)--[13]

Cmax: Maximum plasma concentration; AUC0-24h: Area under the concentration-time curve from 0 to 24 hours; T1/2: Half-life.

Experimental Workflow: Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing Animal_Selection Animal Selection (e.g., Wistar Rats) Acclimatization Acclimatization (7 days) Animal_Selection->Acclimatization Dosing Oral Administration Acclimatization->Dosing Drug_Formulation This compound Formulation Drug_Formulation->Dosing Blood_Sampling Serial Blood Sampling (0-24h) Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Animal_Model BALB/c Mice Aerosol_Infection Aerosol Infection (M. tuberculosis H37Rv) Animal_Model->Aerosol_Infection Treatment_Groups Treatment Groups (Vehicle, this compound, Positive Control) Aerosol_Infection->Treatment_Groups Oral_Dosing Daily Oral Dosing (4-8 weeks) Treatment_Groups->Oral_Dosing Organ_Harvest Harvest Lungs & Spleens Oral_Dosing->Organ_Harvest CFU_Enumeration CFU Enumeration Organ_Harvest->CFU_Enumeration Data_Analysis Data Analysis (log10 CFU reduction) CFU_Enumeration->Data_Analysis G This compound This compound CYP450 CYP450 Enzymes This compound->CYP450 Metabolism Metabolites Reactive Metabolites CYP450->Metabolites Oxidative_Stress Oxidative Stress Metabolites->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Metabolites->Mitochondrial_Dysfunction Hepatocyte_Injury Hepatocyte Injury Oxidative_Stress->Hepatocyte_Injury Mitochondrial_Dysfunction->Hepatocyte_Injury

References

Application Notes and Protocols for the Quantification of Rifametane in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifametane is a semisynthetic derivative of rifamycin, characterized by a longer biological half-life compared to Rifampicin.[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Disclaimer: As of the latest literature review, specific validated bioanalytical methods for this compound are not widely published. The following protocols are adapted from established and validated methods for closely related rifamycin compounds, such as Rifampicin, and are intended to serve as a strong starting point for method development and validation for this compound.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended technique for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and speed.[3] This method allows for the precise measurement of the analyte even at low concentrations, minimizing interference from the complex biological matrix.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in a biological sample, such as plasma, is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike Precipitation Protein Precipitation Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution Supernatant->Dilution Injection Inject into LC-MS/MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.[4]

Materials:

  • Biological sample (e.g., human plasma)

  • This compound analytical standard

  • Internal Standard (IS) (e.g., Rifampicin-d8 or a structurally similar compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Allow all frozen plasma samples and standards to thaw at room temperature.

  • Prepare stock solutions of this compound and the Internal Standard in methanol.

  • Prepare working standard solutions by serially diluting the stock solution with methanol.

  • Prepare calibration curve standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.

  • Pipette 50 µL of the plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the working Internal Standard solution to each tube (except for blank samples, to which 25 µL of methanol is added).

  • Vortex briefly to mix.

  • Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a clean tube or a 96-well plate.

  • Dilute the supernatant with 150 µL of water containing 0.1% formic acid.

  • Mix well and inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Adapted from Rifampicin methods): [3]

  • Column: A reverse-phase C18 column (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-1.5 min: 20% to 95% B

    • 1.5-2.0 min: 95% B

    • 2.0-2.1 min: 95% to 20% B

    • 2.1-3.0 min: 20% B (Re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The exact MRM transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. Based on its molecular weight of 837.0 g/mol , the precursor ion [M+H]+ would be approximately m/z 837.4. Product ions would be determined from the fragmentation pattern.

    • For the internal standard (e.g., Rifampicin-d8), established transitions should be used.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument.

Data Presentation: Quantitative Parameters

The following table summarizes the typical validation parameters that should be established for a bioanalytical method for this compound, with example data adapted from methods for other rifamycins.[3][4]

ParameterRecommended Acceptance CriteriaExample Data (Adapted from Rifampicin Methods)
Linearity (r²) ≥ 0.990.9993[3]
Calibration Range To cover expected concentrations5 - 40,000 µg/L[3]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 105 µg/L[3]
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 5%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)< 6%
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-3.5% to 4.2%
Recovery (%) Consistent, precise, and reproducible~92%[3]
Matrix Effect To be assessedMinimal significant effect observed
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of nominalStable under various conditions

Signaling Pathways and Logical Relationships

The primary mechanism of action for rifamycins involves the inhibition of bacterial DNA-dependent RNA polymerase. The following diagram illustrates this key interaction.

signaling_pathway cluster_bacteria Bacterial Cell This compound This compound RNAP DNA-dependent RNA Polymerase This compound->RNAP binds to β-subunit RNA mRNA RNAP->Inhibition DNA Bacterial DNA Transcription Transcription Translation Translation Protein Bacterial Proteins

Caption: Mechanism of action of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the development and validation of a robust analytical method for the quantification of this compound in biological samples. By adapting the well-established methodologies for other rifamycin antibiotics, researchers can efficiently establish a sensitive and specific LC-MS/MS assay. Rigorous validation according to regulatory guidelines is essential to ensure the reliability of the data generated for pharmacokinetic and other drug development studies.

References

Application Notes and Protocols for the Combined Use of Rifametane with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for utilizing Rifametane (Rifampin) in combination with other antibiotics. This document is intended to guide researchers in designing and executing experiments to evaluate synergistic antimicrobial effects, particularly against challenging bacterial pathogens.

Introduction

This compound, a member of the rifamycin class of antibiotics, functions by inhibiting DNA-dependent RNA polymerase in bacteria, thereby preventing transcription and protein synthesis.[1] While a potent bactericidal agent, its use as a monotherapy is often limited by the rapid emergence of resistance.[1] Consequently, this compound is frequently employed in combination with other antimicrobial agents to enhance efficacy, broaden the spectrum of activity, and mitigate the development of resistance.[1][2]

Combination therapy with this compound has shown significant promise in treating complex infections, especially those involving biofilms and multidrug-resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The synergistic or additive effects observed with various antibiotic classes underscore the importance of systematic in vitro and in vivo evaluation to identify optimal therapeutic pairings.

Common Antibiotic Combinations with this compound

This compound has been investigated in combination with a variety of antibiotics against numerous pathogens. The most extensively studied combinations are with agents targeting Gram-positive organisms, particularly in the context of prosthetic joint infections and bacteremia.

This compound and Daptomycin

This combination is frequently explored for the treatment of MRSA infections, especially those associated with biofilms on medical devices.[5][6] Daptomycin, a cyclic lipopeptide, disrupts the bacterial cell membrane potential. The synergy with this compound is thought to arise from their distinct mechanisms of action, leading to enhanced bacterial killing and a reduced likelihood of resistance emergence.

This compound and Vancomycin

A glycopeptide antibiotic that inhibits cell wall synthesis, vancomycin is a standard treatment for MRSA infections.[7] The combination with this compound has been a cornerstone in the management of prosthetic joint infections.[8] However, the nature of their interaction can be complex, with some studies reporting antagonism, highlighting the importance of careful in vitro evaluation.[3]

This compound and Fosfomycin

Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step of peptidoglycan synthesis.[9] This combination has demonstrated significant synergy against staphylococcal isolates, including MRSA, both in planktonic and biofilm-associated bacteria.[10][11]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro and in vivo studies, providing a comparative overview of the efficacy of this compound combination therapies.

Table 1: In Vitro Synergy Data for this compound Combinations

CombinationOrganism(s)MethodKey FindingsReference(s)
This compound + DaptomycinMethicillin-Resistant Staphylococcus aureus (MRSA)Checkerboard, Time-Kill AssaySynergy observed in a significant percentage of isolates.[11][11]
This compound + VancomycinStaphylococcus aureusCheckerboardVariable results, with some studies showing synergy and others indifference or antagonism.[3][3]
This compound + FosfomycinStaphylococcus aureus, Coagulase-Negative StaphylococciCheckerboardAdditive to synergistic effects observed.[5][5]
This compound + LinezolidMRSACheckerboardSynergistic activity reported against a majority of tested isolates.[8][8]

Table 2: In Vivo Efficacy of this compound Combination Therapies

CombinationAnimal ModelInfection TypeKey FindingsReference(s)
This compound + DaptomycinRabbitProsthetic Joint Infection (MRSA)Combination therapy significantly improved cure rates compared to monotherapy.
This compound + VancomycinMouseProsthetic Joint Infection (S. aureus)Enhanced efficacy observed with the combination therapy.[8][8]
This compound + FosfomycinGuinea PigForeign-Body Infection (MRSA)Combination therapy resulted in a high cure rate of biofilm infections.[11][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound combination therapies.

In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a common method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial isolates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solutions of this compound and the second antibiotic

  • Sterile multichannel pipettes and reservoirs

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic at a concentration at least 10 times the expected Minimum Inhibitory Concentration (MIC).

  • Plate Setup:

    • Add 50 µL of sterile MHB to each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of Antibiotic A (e.g., this compound).

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of Antibiotic B.

    • Column 11 should contain serial dilutions of Antibiotic B alone, and row H should contain serial dilutions of Antibiotic A alone to determine their individual MICs. Column 12, row H should be a growth control well with no antibiotics.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by using a microplate reader. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

  • Calculation of Fractional Inhibitory Concentration (FIC) Index:

    • FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

    • FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)

    • FIC Index (FICI) = FIC of drug A + FIC of drug B

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Assay

This dynamic assay provides information on the rate of bacterial killing by antimicrobial agents, alone and in combination.

Materials:

  • Bacterial isolates

  • Appropriate broth medium (e.g., MHB)

  • Stock solutions of antibiotics

  • Shaking incubator

  • Spectrophotometer

  • Apparatus for colony counting (e.g., agar plates, automated colony counter)

Procedure:

  • Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase. Dilute the culture in fresh, pre-warmed broth to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Experimental Setup: Prepare tubes or flasks containing the broth with:

    • No antibiotic (growth control)

    • Antibiotic A alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)

    • Antibiotic B alone (at a clinically relevant concentration)

    • Combination of Antibiotic A and Antibiotic B

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Enumeration of Viable Bacteria: Perform serial dilutions of each aliquot and plate onto appropriate agar plates. Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

  • Interpretation:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

    • Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.

    • Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the least active single agent.

In Vivo Model: Murine Prosthetic Joint Infection

Animal models are crucial for evaluating the efficacy of antibiotic combinations in a setting that mimics clinical infections.

Materials:

  • Mice (e.g., C57BL/6)

  • Small metallic or polymer implants (e.g., Kirschner wires, small screws)

  • Surgical instruments

  • Bacterial strain (e.g., MRSA)

  • Antibiotic solutions for administration (e.g., intraperitoneal, subcutaneous)

  • Imaging system for in vivo bioluminescence (if using a bioluminescent bacterial strain)

Procedure:

  • Implant Surgery: Under anesthesia and aseptic conditions, surgically create a small defect in a long bone (e.g., femur or tibia) and insert a sterile implant.

  • Infection: Inoculate a defined number of bacteria (e.g., 10^3 to 10^4 CFU) directly into the joint space or implant site.

  • Treatment: After a predetermined period to allow for biofilm formation (e.g., 7 days), initiate treatment with the antibiotic regimens (monotherapy and combination therapy) administered via an appropriate route and schedule.

  • Monitoring: Monitor the infection progression through methods such as in vivo bioluminescence imaging, measurement of joint swelling, and general health assessment.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals and harvest the implant and surrounding tissues.

  • Bacterial Load Quantification: Homogenize the tissues and sonicate the implants to dislodge adherent bacteria. Perform serial dilutions and plate to determine the CFU per gram of tissue or per implant.

  • Data Analysis: Compare the bacterial loads between the different treatment groups and the untreated control group.

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound with other antibiotics are often multifactorial, involving both direct effects on the bacteria and modulation of the host immune response.

Dual-Target Inhibition

The most straightforward mechanism of synergy involves the simultaneous inhibition of two distinct and essential bacterial processes. For instance, the combination of this compound (inhibiting RNA synthesis) and a cell wall synthesis inhibitor (like vancomycin or fosfomycin) can lead to a more rapid and complete bacterial killing than either agent alone.

Enhanced Drug Penetration

It has been hypothesized that some antibiotics, by damaging the bacterial cell wall or membrane, may facilitate the entry of this compound into the bacterial cell, thereby increasing its effective concentration at the target site, the RNA polymerase.

Anti-Biofilm Activity

This compound is particularly effective against bacteria within biofilms. Biofilms are notoriously difficult to treat due to their protective extracellular matrix and the dormant state of many of the embedded bacteria. This compound's ability to penetrate the biofilm matrix and kill these persister cells is a key component of its efficacy in combination therapies for implant-associated infections.

Modulation of Host Immune Response

Recent studies have suggested that this compound may also exert immunomodulatory effects. For example, it has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, which can dampen the inflammatory response. While the direct link to antibiotic synergy is still under investigation, this modulation of the host response could create a more favorable environment for bacterial clearance.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a proposed signaling pathway.

Experimental_Workflow_Checkerboard cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Plate with Bacteria Prep_Inoculum->Inoculate_Plate Prep_Antibiotics Prepare Antibiotic Serial Dilutions Add_Antibiotics Add Antibiotic Dilutions (Checkerboard Pattern) Prep_Antibiotics->Add_Antibiotics Dispense_Broth Dispense Broth to 96-well Plate Dispense_Broth->Add_Antibiotics Add_Antibiotics->Inoculate_Plate Incubate Incubate Plate (37°C, 18-24h) Inoculate_Plate->Incubate Read_MIC Determine MICs Incubate->Read_MIC Calculate_FICI Calculate FIC Index Read_MIC->Calculate_FICI Interpret_Results Interpret Synergy, Additive, or Antagonism Calculate_FICI->Interpret_Results

Caption: Workflow for the Checkerboard Synergy Assay.

Experimental_Workflow_Time_Kill cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Culture Grow Bacterial Culture (Log Phase) Inoculate Inoculate Treatment Tubes Prep_Culture->Inoculate Prep_Tubes Prepare Treatment Tubes (Control, Drug A, Drug B, Combo) Prep_Tubes->Inoculate Incubate_Sample Incubate with Shaking & Sample at Time Points Inoculate->Incubate_Sample Serial_Dilute Perform Serial Dilutions Incubate_Sample->Serial_Dilute Plate_Count Plate and Count CFUs Serial_Dilute->Plate_Count Plot_Data Plot log10 CFU/mL vs. Time Plate_Count->Plot_Data Interpret Determine Synergy/Antagonism Plot_Data->Interpret

Caption: Workflow for the Time-Kill Assay.

Signaling_Pathway cluster_bacteria Bacterial Cell RNA_Polymerase RNA Polymerase Protein_Synthesis Protein Synthesis RNA_Polymerase->Protein_Synthesis Required for Cell_Death Bacterial Cell Death RNA_Polymerase->Cell_Death Inhibition leads to Cell_Wall Cell Wall Synthesis Cell_Wall->Cell_Death Leads to Protein_Synthesis->Cell_Death Inhibition leads to This compound This compound This compound->RNA_Polymerase Inhibits Other_Antibiotic e.g., Vancomycin, Fosfomycin Other_Antibiotic->Cell_Wall Inhibits

Caption: Proposed Dual-Target Mechanism of Synergy.

References

Application Notes and Protocols for Rifamycins in Treating Intracellular Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of rifamycins, a class of potent antibiotics, in the research and development of treatments for infections caused by intracellular bacteria. This document details the mechanism of action, summarizes key quantitative data, and provides detailed protocols for relevant in vitro and in vivo experimental models.

Introduction to Rifamycins and Intracellular Bacterial Infections

Intracellular bacterial pathogens, which include species of Mycobacterium, Staphylococcus, Salmonella, Brucella, and Listeria, pose a significant therapeutic challenge as they reside within host cells, shielding them from many standard antibiotics and host immune defenses. Rifamycins, such as rifampin (also known as rifampicin), rifabutin, and rifapentine, are a critical class of antibiotics for treating these infections due to their ability to penetrate host cell membranes and exert their bactericidal effects within the intracellular environment.[1][2]

The primary mechanism of action for rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase, which is essential for transcription and subsequent protein synthesis.[3] This specific targeting of a prokaryotic enzyme ensures high efficacy against bacteria with minimal off-target effects on eukaryotic host cells.[3] Beyond their direct antimicrobial activity, some rifamycins also exhibit immunomodulatory properties, further aiding in the resolution of infection.[4][5]

Quantitative Data: In Vitro Efficacy of Rifamycins

The following tables summarize the in vitro activity of various rifamycins against several important intracellular bacterial pathogens. Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Intracellular MIC (or MIC90, the concentration to inhibit 90% of isolates) reflects the antibiotic's efficacy against bacteria residing within host cells.

Table 1: Minimum Inhibitory Concentrations (MICs) of Rifamycins Against Various Intracellular Bacteria

AntibioticBacterial SpeciesMIC Range (µg/mL)Reference
RifampinStaphylococcus aureus0.002[3]
RifampinEscherichia coli8[3]
RifampinMycobacterium tuberculosis0.1 - 0.2[3]
RifampinBrucella spp. (MIC90)1[6]
RifapentineBrucella spp. (MIC90)1[6]
RifabutinMycobacterium avium complex-[7]
RifabutinMycobacterium abscessus-[7]
RifabutinMycobacterium kansasii-[7]

Table 2: Intracellular Activity of Rifamycins Against Mycobacterium tuberculosis in THP-1 Macrophages

AntibioticIntracellular MIC90 (µM)Reference
Rifampin0.02 - 0.06[8]
Isoniazid< 1[8]
Moxifloxacin< 1[8]
Linezolid< 2.5[8]
Levofloxacin< 2.5[8]

Table 3: Intracellular Bacterial Load Reduction of Mycobacterium abscessus in THP-1 Macrophages by Rifabutin

TreatmentConcentration (µg/mL)Time PointLog Reduction in CFUReference
Rifabutin12.51 day post-infection~3[9]
Rifabutin12.53 days post-infection~3[9]
Amikacin (control)501-3 days post-infectionSignificant reduction[9]
Rifampin (control)501-3 days post-infectionNo effect[9]

Experimental Protocols

In Vitro Macrophage Infection Model for Intracellular Efficacy

This protocol is designed to assess the efficacy of rifamycins against intracellular bacteria using a macrophage cell line, such as THP-1.

Materials:

  • THP-1 human monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • RPMI-1640 medium with L-glutamine, supplemented with 10% fetal bovine serum (FBS)

  • Bacterial strain of interest (e.g., S. aureus, M. tuberculosis)

  • Rifamycin compound to be tested

  • Gentamicin or other non-cell-permeable antibiotic

  • Sterile water or 0.1% Triton X-100 for cell lysis

  • Phosphate-buffered saline (PBS)

  • Agar plates for bacterial enumeration (CFU counting)

Protocol:

  • Macrophage Differentiation:

    • Seed THP-1 monocytes at a density of 5 x 10^4 cells per well in a 96-well plate.[10]

    • Induce differentiation into macrophages by adding 50 nM PMA to the culture medium.[10]

    • Incubate for 3 days.[10]

    • Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours before infection.[10]

  • Bacterial Infection:

    • Prepare a bacterial suspension in RPMI-1640 medium.

    • Infect the differentiated macrophages at a multiplicity of infection (MOI) of 10.[10]

    • Incubate for 1-2 hours to allow for phagocytosis.

  • Removal of Extracellular Bacteria:

    • Wash the cells with PBS to remove non-phagocytosed bacteria.

    • Add fresh medium containing a high concentration of a non-cell-permeable antibiotic (e.g., 100 µg/mL gentamicin) for 1 hour to kill any remaining extracellular bacteria.[11]

  • Antibiotic Treatment:

    • Wash the cells again with PBS.

    • Add fresh medium containing the desired concentrations of the test rifamycin. Include a vehicle control (e.g., DMSO) and a positive control antibiotic.

  • Quantification of Intracellular Bacteria:

    • At desired time points (e.g., 0, 24, 48, 72 hours), wash the cells with PBS.

    • Lyse the macrophages with sterile water or 0.1% Triton X-100 to release the intracellular bacteria.[11]

    • Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of viable bacteria (CFU).

Experimental_Workflow_Macrophage_Infection cluster_prep Cell Preparation cluster_infection Infection & Treatment cluster_analysis Analysis seed_thp1 Seed THP-1 Monocytes differentiate Differentiate with PMA (3 days) seed_thp1->differentiate rest Rest (24 hours) differentiate->rest infect Infect with Bacteria (MOI 10) rest->infect wash1 Wash (PBS) infect->wash1 kill_extracellular Kill Extracellular Bacteria (e.g., Gentamicin) wash1->kill_extracellular wash2 Wash (PBS) kill_extracellular->wash2 treat Add Rifamycin Treatment wash2->treat incubate Incubate (Timepoints) treat->incubate lyse Lyse Macrophages incubate->lyse plate Serial Dilution & Plating lyse->plate cfu Count CFU plate->cfu

In Vitro Macrophage Infection Workflow.

Zebrafish Larvae Model for In Vivo Efficacy

The zebrafish larva is a powerful in vivo model for studying intracellular bacterial infections and for screening antimicrobial compounds due to its optical transparency and well-conserved innate immune system.[12][13]

Materials:

  • Zebrafish embryos (Tg(mpeg1:mCherry) or other relevant transgenic lines with fluorescent immune cells are recommended)

  • Egg water (60 µg/mL sea salts)

  • 0.003% N-Phenylthiourea (PTU) to prevent melanization[12]

  • Bacterial strain of interest, fluorescently labeled (e.g., with GFP or mCherry)

  • Microinjection apparatus

  • Rifamycin compound to be tested

Protocol:

  • Embryo Preparation:

    • Collect zebrafish embryos and incubate at 28.5°C in egg water.[12]

    • At approximately 12 hours post-fertilization (hpf), add PTU to the egg water.[12]

    • At 24-48 hpf, dechorionate the embryos.

  • Infection:

    • Anesthetize the larvae (e.g., with tricaine).

    • Prepare a bacterial suspension of known concentration.

    • Inject a defined number of fluorescently labeled bacteria (e.g., 300 CFU) into the circulation via the caudal vein or duct of Cuvier.[14]

  • Treatment:

    • At a set time post-infection (e.g., 1 hour), inject the larvae with the rifamycin compound at the desired concentration.[14] A vehicle control group should be included.

  • Analysis:

    • At various time points post-treatment, image the larvae using fluorescence microscopy to visualize the bacterial burden and the interaction with immune cells (macrophages and neutrophils).

    • Bacterial load can be quantified through fluorescence intensity measurements or by homogenizing larvae and plating for CFU counting.

    • Monitor larval survival over several days.

Zebrafish_Infection_Model cluster_analysis Data Collection start Collect Zebrafish Embryos ptu Add PTU (12 hpf) start->ptu dechorionate Dechorionate (24-48 hpf) ptu->dechorionate infect Inject Fluorescent Bacteria dechorionate->infect treat Administer Rifamycin infect->treat imaging Fluorescence Imaging treat->imaging cfu CFU Quantification treat->cfu survival Survival Analysis treat->survival

Zebrafish In Vivo Infection Workflow.

Signaling Pathways Modulated by Rifamycins

Rifamycins not only have direct bactericidal effects but can also modulate host cell signaling pathways, which can contribute to their therapeutic efficacy.

Immunomodulatory Effects

Rifamycin SV has been shown to exert anti-inflammatory and immunomodulatory effects.[4][5] It can activate the Pregnane X Receptor (PXR), a nuclear receptor involved in detoxification and inflammation, and inhibit the pro-inflammatory NF-κB signaling pathway.[15] This dual activity leads to the downregulation of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-8, in monocytes, macrophages, and epithelial cells.[4][15]

Immunomodulatory_Signaling cluster_pathways Host Cell Signaling rifamycin Rifamycin SV pxr PXR Activation rifamycin->pxr nfkb NF-κB Inhibition rifamycin->nfkb cytokines Decreased Pro-inflammatory Cytokine Secretion (e.g., TNF-α, IL-8) pxr->cytokines nfkb->cytokines

Immunomodulatory Signaling of Rifamycin SV.

Interaction with Autophagy

Autophagy is a cellular process for degrading and recycling cellular components, and it plays a crucial role in eliminating intracellular pathogens, a process termed xenophagy.[16] Some studies suggest that rifampin can inhibit rapamycin-induced autophagy.[17] The interplay between rifamycins, bacterial manipulation of autophagy, and the host autophagic response is a complex area of ongoing research. Modulating autophagy could be a potential therapeutic strategy in combination with antibiotics to enhance the clearance of intracellular bacteria.

Conclusion

Rifamycins are indispensable tools in the fight against intracellular bacterial infections. Their ability to penetrate host cells and effectively kill resident pathogens, coupled with potential immunomodulatory effects, makes them a cornerstone of therapy and a subject of continued research. The protocols and data presented here provide a framework for researchers and drug developers to evaluate and optimize the use of rifamycins and to discover novel therapeutic strategies for these challenging infections.

References

Application Notes and Protocols for Rifametane in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifametane (also known as SPA-S-565) is a semi-synthetic derivative of rifamycin SV.[1] As a member of the rifamycin class of antibiotics, it is of interest in the field of tuberculosis (TB) research due to the established potent antimycobacterial activity of this drug family.[2][3] Rifamycins are a cornerstone of first-line TB treatment, and new derivatives are continually being investigated to improve upon existing therapies.[2][3] These application notes provide an overview of the available data on this compound and generalized protocols for its investigation in a research setting.

Mechanism of Action

This compound, like other rifamycins, is understood to exert its antibacterial effect by inhibiting the bacterial DNA-dependent RNA polymerase. This enzyme is crucial for the transcription of DNA into RNA, a fundamental step in protein synthesis. By binding to the β-subunit of the bacterial RNA polymerase, rifamycins effectively block the elongation of the messenger RNA (mRNA) chain. This disruption of transcription leads to a cessation of essential protein production, ultimately resulting in bacterial cell death. A key advantage of rifamycins is their selectivity for the prokaryotic RNA polymerase, which minimizes their effect on the corresponding mammalian enzyme.

Quantitative Data Summary

The available research on this compound is primarily from early-phase pharmacokinetic studies. The following tables summarize the key pharmacokinetic parameters of this compound in comparison to Rifampicin, a widely used anti-TB drug.

Table 1: Comparative Pharmacokinetics of this compound and Rifampicin in Healthy Human Volunteers (Single 300 mg Oral Dose) [4]

ParameterThis compoundRifampicin
Peak Serum Concentration (Cmax) 7.82 µg/ml4.04 µg/ml
Elimination Half-life (t½) 10.58 h1.89 h
Area Under the Curve (AUC 0-inf) 142.3 µg·h/ml19.9 µg·h/ml
Mean Residence Time (MRT) 18.05 h3.93 h

Table 2: Comparative Pharmacokinetics of this compound and Rifampicin in Animal Models (Single Dose) [5]

Animal ModelDose and RouteDrugPeak Serum Concentration (Cmax)Serum Half-life (t½)
Mouse 10 mg/kg (oral)This compoundSimilar to RifampicinLonger than Rifampicin
Rat 20 mg/kg (IV)This compound-~6 times longer than Rifampicin
Dog 1.25 mg/kg (oral)This compound-~3 times longer than Rifampicin

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. The following are generalized protocols for the in vitro and in vivo evaluation of rifamycin derivatives against Mycobacterium tuberculosis, adapted from methodologies used for similar compounds like rifapentine.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of a rifamycin derivative against M. tuberculosis using the microplate Alamar Blue assay (MABA).

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • This compound (or other rifamycin derivative) stock solution of known concentration

  • Alamar Blue reagent

  • 96-well microplates

  • Sterile saline solution with 0.05% Tween 80

  • Spectrophotometer or fluorometer

Procedure:

  • Bacterial Culture Preparation: Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Inoculum Preparation: Adjust the bacterial culture with sterile saline containing Tween 80 to a McFarland standard of 1.0. Further dilute this suspension 1:20 in supplemented 7H9 broth to obtain the final inoculum.

  • Drug Dilution: Prepare serial twofold dilutions of the this compound stock solution in supplemented 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

In Vivo Efficacy in a Murine Tuberculosis Model

This protocol describes a general procedure for evaluating the efficacy of a rifamycin derivative in a mouse model of chronic tuberculosis.

Materials:

  • BALB/c mice (or other suitable strain)

  • Mycobacterium tuberculosis H37Rv

  • Aerosol exposure chamber for infection

  • This compound (or other rifamycin derivative) formulated for oral gavage

  • Isoniazid and Pyrazinamide for combination therapy

  • Sterile phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • Middlebrook 7H11 agar plates supplemented with OADC

Procedure:

  • Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

  • Pre-treatment Period: Allow the infection to establish for 4-6 weeks. At this point, a baseline bacterial load in the lungs and spleen can be determined from a control group of mice.

  • Treatment Initiation: Begin treatment with this compound, typically administered daily or intermittently via oral gavage. Include control groups receiving the standard TB drug regimen (e.g., Rifampin, Isoniazid, Pyrazinamide) and a vehicle control group.

  • Treatment Duration: Continue treatment for a predefined period, typically 4 to 8 weeks.

  • Assessment of Bacterial Load: At specified time points during and after treatment, euthanize groups of mice. Aseptically remove the lungs and spleen and homogenize the tissues in sterile PBS.

  • Colony Forming Unit (CFU) Enumeration: Plate serial dilutions of the tissue homogenates on supplemented Middlebrook 7H11 agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of CFUs to determine the bacterial load in each organ.

  • Data Analysis: Compare the CFU counts between the treatment and control groups to assess the bactericidal and sterilizing activity of the test compound.

Visualizations

Signaling Pathway: Mechanism of Action of Rifamycins

Rifamycin_Mechanism cluster_bacterium Mycobacterium tuberculosis DNA Bacterial DNA RNA_Polymerase DNA-dependent RNA Polymerase (β-subunit) DNA->RNA_Polymerase Transcription mRNA mRNA transcript RNA_Polymerase->mRNA Elongation Ribosome Ribosome mRNA->Ribosome Translation Proteins Essential Proteins Ribosome->Proteins Cell_Death Bacterial Cell Death Proteins->Cell_Death Absence leads to This compound This compound This compound->RNA_Polymerase Inhibition MIC_Workflow start Start: Prepare M. tuberculosis inoculum drug_prep Prepare serial dilutions of this compound in 96-well plate start->drug_prep inoculation Inoculate wells with bacterial suspension drug_prep->inoculation incubation1 Incubate at 37°C for 7 days inoculation->incubation1 alamar_add Add Alamar Blue reagent to each well incubation1->alamar_add incubation2 Incubate at 37°C for 24 hours alamar_add->incubation2 readout Observe color change (Blue to Pink) incubation2->readout end Determine MIC: Lowest concentration with no color change readout->end Drug_Development_Path cluster_preclinical Preclinical Research cluster_clinical Clinical Trials invitro In Vitro Studies (MIC, MBC) animal_pk Animal Pharmacokinetics (ADME) invitro->animal_pk animal_efficacy Animal Efficacy Models (TB infection) animal_pk->animal_efficacy phase1 Phase I (Safety & PK in humans) animal_efficacy->phase1 phase2 Phase II (Dose-ranging & Efficacy) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3 approval Regulatory Approval phase3->approval

References

Application Notes & Protocols: Development of Rifametane-Resistant Bacterial Strains for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance is a critical area of research, necessitating robust laboratory models to study resistance mechanisms, evaluate new antimicrobial agents, and develop novel therapeutic strategies. Rifametane, a rifamycin-class antibiotic, functions by inhibiting bacterial DNA-dependent RNA polymerase.[1] The development of bacterial strains resistant to this agent is a key step in understanding its long-term efficacy and the genetic adaptations that lead to resistance.

These application notes provide detailed protocols for the in vitro development and characterization of this compound-resistant bacterial strains. The methodologies are based on established principles for inducing resistance to rifamycins, primarily Rifampicin, which shares the same mechanism of action and resistance pathways.[2][3] Resistance to this class of antibiotics is most commonly associated with specific point mutations in the gene encoding the β subunit of RNA polymerase (rpoB).[3][4][5]

Data Presentation: Quantitative Parameters for Rifamycin Resistance

The following table summarizes key quantitative data gathered from studies on rifampicin resistance, which serves as a reliable proxy for this compound. These values provide a baseline for designing experiments to select and characterize resistant strains.

ParameterBacterial SpeciesTypical Values / ObservationsSource(s)
Primary Resistance Mechanism Mycobacterium tuberculosis, E. coli, S. aureusMutations in the 81-bp Rifampicin Resistance Determining Region (RRDR) of the rpoB gene.[3][4][6]
Common rpoB Mutations (Codons) Mycobacterium tuberculosisS531L (S450L in M. tuberculosis H37Rv numbering), H526Y (H445Y), D516V.[5][6] The S531L mutation is found in a high percentage of clinical isolates.[5][5][6]
Selection Concentration Salmonella entericaInitial exposure to 0.004 mg/ml of microbicides like CHG or BZC showed the greatest increase in MICs for surviving organisms.[7]
Fold Increase in MIC/MBC Salmonella entericaIncreases as high as 100-fold in Minimum Inhibitory and Bactericidal Concentrations were observed, though they were sometimes unstable.[7][8]
Fitness Cost Mycobacterium tuberculosis, E. coliSome rpoB mutations can result in a biological fitness cost, potentially affecting growth rate or virulence, although compensatory mutations can arise.[3][4]

Experimental Protocols

Protocol 1: Induction of Resistance via Spontaneous Mutation and Selection

This protocol describes the most common method for isolating spontaneously occurring resistant mutants by plating a high-density bacterial culture on a selective medium containing this compound.

Materials:

  • Susceptible bacterial strain (e.g., E. coli, S. aureus)

  • Appropriate liquid broth medium (e.g., Luria-Bertani, Tryptic Soy Broth)

  • Appropriate solid agar medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile culture tubes, petri dishes, and spreader

  • Incubator

  • Spectrophotometer

Methodology:

  • Prepare Inoculum: Inoculate 5 mL of liquid broth with a single colony of the susceptible bacterial strain. Incubate overnight with shaking at the optimal temperature (e.g., 37°C) to reach a stationary phase. This creates a high-density population where spontaneous mutations are more likely to be present.

  • Prepare Selective Plates: Prepare the solid agar medium and autoclave. Allow it to cool to approximately 50-55°C. Add this compound from the stock solution to a final concentration that is 4-8 times the Minimum Inhibitory Concentration (MIC) for the susceptible parent strain. Pour the plates and let them solidify.

  • Plating for Selection: Concentrate the overnight culture by centrifugation if necessary. Plate a high density of cells (e.g., 10⁸ to 10⁹ CFU) onto the this compound-containing agar plates. Spread the inoculum evenly using a sterile spreader.

  • Incubation: Incubate the plates at the optimal growth temperature for 24-72 hours. The incubation time may need to be extended as resistant mutants may initially grow slower than the parent strain.

  • Isolate Resistant Colonies: Colonies that grow on the selective plates are presumptive this compound-resistant mutants.

  • Purify and Confirm: Streak individual resistant colonies onto fresh selective plates to purify the isolates. Confirm the resistance phenotype by determining the MIC (see Protocol 2).

  • Characterize Mechanism (Optional): Sequence the rpoB gene of the confirmed resistant isolates to identify mutations (see Protocol 3).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol details the broth microdilution method.[7]

Materials:

  • Parental (susceptible) and putative resistant bacterial strains

  • Mueller-Hinton Broth (or other appropriate broth)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Multichannel pipette

Methodology:

  • Prepare Bacterial Suspension: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. This can be done by suspending colonies in sterile saline or broth and adjusting the turbidity. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare Antibiotic Dilutions: In the 96-well plate, perform a two-fold serial dilution of this compound in the broth. For example, start with a high concentration (e.g., 128 µg/mL) and dilute down to a low concentration (e.g., 0.06 µg/mL).

  • Inoculate Plate: Add the standardized bacterial suspension to each well containing the antibiotic dilutions.

  • Controls: Include a positive control well (broth + bacteria, no antibiotic) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at the optimal temperature for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).

Protocol 3: Confirmation of Resistance via rpoB Gene Sequencing

This protocol outlines the steps to identify mutations within the Rifampicin Resistance Determining Region (RRDR) of the rpoB gene.

Materials:

  • Confirmed resistant bacterial isolate

  • Genomic DNA extraction kit

  • PCR primers flanking the rpoB RRDR

  • PCR master mix

  • Thermocycler

  • Gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Methodology:

  • Genomic DNA Extraction: Culture the resistant isolate overnight. Extract genomic DNA using a commercial kit according to the manufacturer's instructions.

  • PCR Amplification: Set up a PCR reaction to amplify the RRDR of the rpoB gene. Use primers designed specifically for the bacterial species of interest. A typical PCR program would be: initial denaturation at 95°C for 5 min, followed by 30-35 cycles of denaturation (95°C for 30s), annealing (55-60°C for 30s), and extension (72°C for 1 min), with a final extension at 72°C for 5 min.

  • Verify Amplicon: Run the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.

  • Purify PCR Product: Purify the amplified DNA fragment using a PCR purification kit to remove primers and dNTPs.

  • Sequencing: Send the purified PCR product for Sanger sequencing. Use both the forward and reverse primers in separate sequencing reactions for accuracy.

  • Analyze Sequence: Align the obtained sequence with the wild-type rpoB sequence from the parent strain. Identify any nucleotide changes that result in amino acid substitutions, which are the cause of resistance.

Visualizations

experimental_workflow culture 1. Prepare High-Density Susceptible Culture plate 2. Plate on Agar with Selective [this compound] culture->plate incubate 3. Incubate to Allow Growth of Mutants plate->incubate isolate 4. Isolate and Purify Resistant Colonies incubate->isolate confirm 5. Confirm Resistance (MIC Testing) isolate->confirm sequence 6. Identify Mechanism (rpoB Sequencing) confirm->sequence strain Verified this compound-Resistant Bacterial Strain sequence->strain

Caption: Workflow for developing this compound-resistant bacterial strains.

resistance_mechanism cluster_susceptible Susceptible Bacterium cluster_resistant Resistant Bacterium This compound This compound rnap Wild-Type RNA Polymerase (rpoB) This compound->rnap Binds and Inhibits transcription Successful Transcription rnap->transcription Blocks Elongation mutation Spontaneous Mutation in rpoB gene rifametane_res This compound mut_rnap Mutated RNA Polymerase (rpoB*) rifametane_res->mut_rnap Binding Prevented transcription_res Transcription Proceeds mut_rnap->transcription_res Allows Elongation mutation->mut_rnap Leads to...

Caption: Mechanism of this compound action and mutational resistance.

References

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Rifampicin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Rifampicin using High-Performance Liquid Chromatography (HPLC). This method is applicable for the determination of Rifampicin in pharmaceutical formulations and biological matrices.

Introduction

Rifampicin is a potent antibiotic primarily used in the treatment of tuberculosis.[1] Accurate and reliable analytical methods are crucial for quality control of pharmaceutical products and for therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Rifampicin due to its high sensitivity, specificity, and accuracy.[2][3] This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the quantification of Rifampicin.

Principle

The method is based on the separation of Rifampicin from other components in the sample matrix using a C18 stationary phase and a suitable mobile phase. The separation is achieved through the differential partitioning of the analyte between the stationary and mobile phases. Detection and quantification are performed using an ultraviolet (UV) detector at a specific wavelength where Rifampicin exhibits maximum absorbance.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific conditions can be adapted based on the available instrumentation and specific application needs. Below are typical chromatographic conditions that have been successfully employed for Rifampicin analysis.

ParameterCondition 1Condition 2Condition 3
Column Luna C18 (250 x 4.6 mm, 5 µm)[1]Atlantis dC18[4][5]Kromasil C18 (250 x 4.6 mm, 5 µm)[6]
Mobile Phase 60% Acetate buffer (pH 4.5) and 40% Acetonitrile[1]0.01 M Monobasic sodium phosphate and Acetonitrile (60:40, v/v)[4][5]Methanol, Acetonitrile, and Water (60:20:20, v/v)[6]
Flow Rate 1.0 mL/min[1][6]1.0 mL/min[4][5]1.0 mL/min[6]
Detection Wavelength 254 nm[1][6]337 nm[4][5]254 nm[6]
Injection Volume 10 µL[1]100 µL[5]20 µL[6]
Run Time 10 min[1]8 min[4]-
Internal Standard -Hydrochlorothiazide (HCT)[4][5]-
Reagents and Standards
  • Rifampicin reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Sodium acetate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Standard Solution Preparation

A stock solution of Rifampicin is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent, such as methanol or the mobile phase. Working standard solutions are then prepared by diluting the stock solution to various concentrations to construct a calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • Pharmaceutical Formulations (Tablets/Capsules): A number of tablets or the contents of capsules are weighed to determine the average weight. The sample is then crushed into a fine powder. An amount of powder equivalent to a known weight of Rifampicin is accurately weighed and dissolved in a suitable solvent. The solution is then filtered through a 0.45 µm membrane filter before injection into the HPLC system.

  • Biological Matrices (e.g., Human Plasma): For plasma samples, a protein precipitation or liquid-liquid extraction step is typically required to remove interferences.[4]

    • Protein Precipitation: Involves adding a precipitating agent like acetonitrile or methanol to the plasma sample, followed by centrifugation to separate the precipitated proteins. The supernatant is then collected and injected.

    • Liquid-Liquid Extraction: Involves extracting Rifampicin from the plasma using an immiscible organic solvent (e.g., a mixture of methyl tert-butyl ether and dichloromethane).[4] The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[7] Key validation parameters are summarized below.

Validation ParameterTypical Results
Linearity (Correlation Coefficient, r²) > 0.998[6][8]
Linearity Range 0.3 - 25 µg/mL (in plasma)[4][5], 40 - 100 µg/mL (in formulation)[6]
Accuracy (% Recovery) 96.6% - 103.9%[8]
Precision (% RSD) < 2%[8]
Limit of Detection (LOD) 0.5 µg/mL[6]
Limit of Quantification (LOQ) 1.75 µg/mL[6]
Specificity No interference from blank, placebo, or known impurities at the retention time of Rifampicin.[1]
Robustness The method should remain unaffected by small, deliberate variations in chromatographic parameters.

Protocol

Preparation of Mobile Phase (Example: Condition 2)
  • Prepare a 0.01 M monobasic sodium phosphate solution.

  • Mix the 0.01 M monobasic sodium phosphate solution and acetonitrile in a 60:40 (v/v) ratio.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

Preparation of Standard Solutions
  • Accurately weigh about 25 mg of Rifampicin reference standard and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1, 5, 10, 15, 20, 25 µg/mL).

Preparation of Sample Solution (Tablet)
  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Rifampicin and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solutions.

  • Record the chromatograms and measure the peak areas.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the Rifampicin standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of Rifampicin in the sample solutions from the calibration curve using the measured peak areas.

  • Calculate the amount of Rifampicin in the original sample, taking into account the dilution factors.

System Suitability

Before starting the analysis, system suitability tests should be performed to ensure that the chromatographic system is working correctly.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of replicate injections ≤ 2.0%

Visualization of the Experimental Workflow

HPLC_Workflow cluster_hplc cluster_data prep Preparation mobile_phase Mobile Phase Preparation standards Standard Solutions Preparation samples Sample Solutions Preparation hplc_analysis HPLC Analysis prep->hplc_analysis equilibration System Equilibration injection Injection of Samples & Standards data_processing Data Processing hplc_analysis->data_processing equilibration->injection chromatogram Chromatogram Acquisition calibration Calibration Curve Construction quantification Quantification of Rifampicin result Final Result data_processing->result chromatogram->calibration calibration->quantification

Caption: Workflow for HPLC analysis of Rifampicin.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Rifametane Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rifametane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: My this compound is not dissolving in my aqueous buffer. What can I do?

Insolubility in aqueous buffers is a common issue with this compound and related compounds. Here are a few initial troubleshooting steps:

  • pH Adjustment: The solubility of rifamycin-class antibiotics is often pH-dependent.[2][3][4] Try adjusting the pH of your buffer. Acidic conditions tend to increase the solubility of Rifampicin, a related compound.[2][3]

  • Co-solvents: Consider using a small percentage of a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol are commonly used to first dissolve the compound before diluting it into your aqueous buffer.[5] For example, Rifampicin can be dissolved in DMF and then diluted with an aqueous buffer to achieve a working solution.[5]

  • Gentle Heating and Sonication: Applying gentle heat or using a sonicator can sometimes help to dissolve the compound, but be cautious about potential degradation at elevated temperatures.

If these initial steps are insufficient, more advanced formulation strategies may be necessary.

Q3: What are the most common advanced techniques to improve the aqueous solubility of this compound?

Several formulation strategies can significantly enhance the aqueous solubility and dissolution rate of poorly soluble drugs like this compound. The most common and effective methods include:

  • Solid Dispersion: This technique involves dispersing the drug in a hydrophilic polymer matrix at a solid state.[6][7] This can be achieved through methods like solvent evaporation or melt extrusion.[8]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming inclusion complexes with enhanced aqueous solubility.[9][10][11]

  • Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate.[12][13]

Q4: How do I choose the best solubility enhancement technique for my experiment?

The selection of an appropriate technique depends on several factors, including the physicochemical properties of this compound, the desired release profile, and the intended application. Below is a logical workflow to guide your decision-making process.

Caption: A decision-making workflow for selecting an appropriate solubility enhancement technique.

Troubleshooting Guides

Solid Dispersion

Issue: Low drug loading or poor miscibility with the polymer carrier.

Possible Causes & Solutions:

CauseSolution
Incompatible Drug-Polymer Pair Screen different hydrophilic polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or polyethylene glycol (PEG).[8]
Incorrect Drug-to-Polymer Ratio Experiment with different drug-to-polymer ratios (e.g., 1:1, 1:2, 1:5) to find the optimal balance between drug loading and miscibility.[8]
Phase Separation During Solvent Evaporation Increase the rate of solvent evaporation by using a rotary evaporator or spray drying to quickly solidify the dispersion and prevent phase separation.[14]

Issue: The drug recrystallizes during storage, leading to decreased solubility.

Possible Causes & Solutions:

CauseSolution
Thermodynamic Instability of the Amorphous State Select a polymer with a high glass transition temperature (Tg) to restrict the mobility of the drug molecules and inhibit recrystallization.
Hygroscopicity of the Formulation Store the solid dispersion in a desiccator or under low humidity conditions to prevent moisture-induced crystallization.
Cyclodextrin Inclusion Complexation

Issue: Inefficient complexation and minimal solubility improvement.

Possible Causes & Solutions:

CauseSolution
Poor Fit of Drug in Cyclodextrin Cavity Try different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), or γ-cyclodextrin) as the cavity size varies.[11][15]
Suboptimal pH The complexation efficiency can be pH-dependent.[16] Perform phase solubility studies at different pH values to determine the optimal conditions for complex formation.[4]
Weak Complex Stability The stability of the inclusion complex is crucial.[9] Consider using a ternary complex approach by adding a small amount of a water-soluble polymer to enhance the stability of the drug-cyclodextrin complex.[17]

Issue: Precipitation of the complex upon dilution.

Possible Causes & Solutions:

CauseSolution
Exceeding the Solubility Limit of the Complex Determine the phase solubility diagram to understand the concentration limits of the complex in your desired medium.[4]
Changes in pH or Temperature Ensure the final solution conditions (pH, temperature) are within the stability range of the inclusion complex.
Nanoparticle Formulation

Issue: Inability to achieve the desired nanoparticle size or a wide particle size distribution.

Possible Causes & Solutions:

CauseSolution
Insufficient Energy Input During Homogenization Increase the homogenization pressure or the number of homogenization cycles.[18][19] For high-pressure homogenization, pressures between 500 and 1500 bar are typically used.[19]
Inappropriate Stabilizer Concentration Optimize the concentration of the stabilizer (e.g., surfactants or polymers). Insufficient stabilizer can lead to particle aggregation.
Aggregation During Processing Ensure adequate mixing and consider using a pre-milling step to reduce the initial particle size before high-pressure homogenization.[18]

Issue: Physical instability of the nanosuspension (e.g., aggregation, sedimentation) over time.

Possible Causes & Solutions:

CauseSolution
Ostwald Ripening Select a stabilizer that effectively adsorbs to the nanoparticle surface and provides a steric or electrostatic barrier to prevent particle growth.
Gravitational Settling For long-term storage, consider converting the nanosuspension into a solid dosage form through freeze-drying or spray-drying.

Issue: Challenges in scaling up the nanoparticle formulation process.

Possible Causes & Solutions:

CauseSolution
Batch-to-Batch Variability Standardize all process parameters, including mixing speed, temperature, and homogenization pressure and duration.[13][20][21]
Equipment Limitations Ensure that the laboratory-scale process can be translated to larger-scale equipment. This may require process modifications and re-optimization.[13][20][21]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

This protocol is adapted from procedures used for the closely related compound, Rifampicin.

Materials:

  • This compound

  • β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Ethanol

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Molar Ratio Calculation: Determine the required amounts of this compound and cyclodextrin for a 1:1 molar ratio.

  • Moistening the Cyclodextrin: Place the calculated amount of cyclodextrin in a mortar. Add a small amount of a water:ethanol (1:1 v/v) mixture to the cyclodextrin and triturate to obtain a homogeneous paste.

  • Incorporation of this compound: Add the calculated amount of this compound to the cyclodextrin paste.

  • Kneading: Knead the mixture for 30-60 minutes. The mixture should be a consistent paste. If the mixture becomes too dry, add a few more drops of the water:ethanol mixture.

  • Drying: Scrape the resulting paste from the mortar and spread it on a clean glass plate. Dry the product at 40-50°C in an oven until a constant weight is achieved, or store it in a desiccator over anhydrous calcium chloride.

  • Sieving: Pass the dried complex through a fine sieve to obtain a uniform powder.

  • Characterization: Characterize the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

  • Solubility Determination: Determine the aqueous solubility of the prepared complex and compare it to that of the pure drug.

G Protocol for this compound-Cyclodextrin Inclusion Complex Preparation cluster_0 Preparation cluster_1 Processing cluster_2 Analysis start Calculate 1:1 Molar Ratio of this compound and Cyclodextrin moisten_cd Moisten Cyclodextrin with Water:Ethanol (1:1) in a Mortar start->moisten_cd add_drug Add this compound to the Paste moisten_cd->add_drug knead Knead for 30-60 minutes add_drug->knead dry Dry the Kneaded Product (Oven or Desiccator) knead->dry sieve Sieve the Dried Complex dry->sieve characterize Characterize Complex Formation (FTIR, DSC, XRD) sieve->characterize determine_solubility Determine Aqueous Solubility characterize->determine_solubility

References

Technical Support Center: Optimizing Rifametane Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Rifametane dosage in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, like other rifamycins, functions by inhibiting the bacterial DNA-dependent RNA polymerase.[1][2][3][4] This enzyme is crucial for the transcription of DNA into RNA, a vital step in protein synthesis. By binding to the β-subunit of the bacterial RNA polymerase, this compound effectively blocks the initiation of RNA synthesis, leading to bacterial cell death.[1][2] It is important to note that this compound shows high selectivity for the bacterial enzyme, with minimal inhibition of its mammalian counterpart.[2]

Q2: What are the reported pharmacokinetic properties of this compound in different animal species?

Pharmacokinetic studies have been conducted in several animal species, demonstrating that this compound generally has a longer half-life and higher area under the curve (AUC) values compared to rifampicin. Key pharmacokinetic parameters are summarized in the table below.

Animal SpeciesDosageKey Findings
Mice 10 mg/kg (oral)Longer half-life and higher AUC compared to rifampicin.
Rats 20 mg/kg (IV), 60 mg/kg (oral)Longer serum half-life than rifampicin.
Dogs 1.25 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg (oral)Serum half-life is approximately 3 times longer than that of rifampicin. Repeated daily administration leads to high serum and liver concentrations.
Monkeys 30 mg/kg (oral/IM)Higher and more sustained serum concentrations compared to rifampicin.

Q3: Are there any known adverse effects of rifamycins in animals that I should monitor for?

While specific toxicology data for this compound is limited, studies on the closely related rifamycin, rifampicin, can provide guidance on potential adverse effects. In dogs, rifampicin has been associated with:

  • Gastrointestinal disturbances: Vomiting and anorexia are commonly reported.[5][6]

  • Hepatotoxicity: Elevations in serum alanine aminotransferase (ALT) have been observed, particularly with longer durations of therapy.[5][6] Pre-treatment and weekly serum biochemistry monitoring are recommended to identify dogs at risk for liver toxicity.[5]

  • Discoloration of bodily fluids: A reddish-orange discoloration of urine, feces, saliva, and tears is a known and harmless side effect of rifamycins.[3][7]

  • Central Nervous System effects: In horses, CNS depression has been observed after intravenous administration of rifampicin.[3]

It is crucial to closely monitor animals for these signs of toxicity and to establish appropriate humane endpoints in your study protocol.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the administration and evaluation of this compound in animal studies.

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent or low drug exposure (bioavailability) Formulation issues: this compound, like many rifamycins, may have poor aqueous solubility.- Optimize the formulation: Consider using a vehicle that enhances solubility. For oral gavage in rodents, common vehicles include corn oil with DMSO or aqueous solutions with co-solvents like PEG300 and surfactants like Tween 80. - Control for food effects: Administering rifamycins with food can decrease or delay absorption.[3] For consistency, administer the drug to fasted animals. A study on rifampicin in rats showed that administration in an acidic solution (0.1 M HCl) increased absorption, suggesting that solubility in the gastrointestinal fluid is a key factor.[8]
Administration technique: Improper oral gavage can lead to dosing errors or stress in the animals, which can affect physiological parameters.- Ensure proper training: All personnel performing oral gavage should be adequately trained to minimize stress and prevent injury to the animals. - Refine the technique: Consider precoating the gavage needle with sucrose to reduce stress and improve animal welfare during the procedure.
Observed animal distress or adverse events Toxicity: The dose may be too high, or the animal model may be particularly sensitive to the compound.- Dose reduction: If signs of toxicity are observed, consider reducing the dose. - Monitor liver function: As rifamycins can be hepatotoxic, monitor liver enzymes (e.g., ALT, AST) in the blood.[5][6] - Staggered dosing: If administering the drug daily, consider if an intermittent dosing schedule could achieve the desired therapeutic effect with fewer side effects, given this compound's long half-life.
Vehicle effects: The vehicle used for administration may be causing adverse reactions.- Conduct a vehicle-only control group: This will help to differentiate between the effects of the vehicle and the drug.
Lack of efficacy in the animal model Inappropriate animal model: The chosen animal model may not accurately reflect the human disease state or the drug's mechanism of action.- Re-evaluate the animal model: Ensure the pathophysiology of the disease in the chosen model is relevant to the human condition and that the target of this compound is present and accessible. For tuberculosis research, various mouse models (e.g., BALB/c, C3HeB/FeJ) are used to represent different aspects of the disease.[9][10] - Confirm drug exposure at the site of action: Measure the concentration of this compound in the target tissue to ensure it is reaching therapeutic levels.
Sub-optimal dosing regimen: The dose may be too low, or the dosing frequency may be inadequate.- Dose-escalation study: Conduct a pilot study with a range of doses to determine the optimal therapeutic dose. - Consider the pharmacokinetic profile: Based on the long half-life of this compound, a less frequent dosing schedule might still maintain therapeutic concentrations.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to optimizing this compound dosage.

Oral Gavage Administration in Rodents
  • Preparation of this compound Formulation:

    • For a non-aqueous formulation, this compound can be dissolved in a vehicle such as corn oil, potentially with a small percentage of a co-solvent like dimethyl sulfoxide (DMSO) to aid dissolution. A common formulation for oral gavage in mice is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Ensure the final formulation is a homogenous suspension or solution. Gentle heating and sonication may be used to aid dissolution.

    • Prepare the formulation fresh daily, unless stability data indicates otherwise.

  • Animal Handling and Dosing:

    • Animals should be handled gently to minimize stress.

    • Use a proper-sized, ball-tipped gavage needle to prevent injury to the esophagus.

    • The volume to be administered should be calculated based on the animal's body weight and should not exceed recommended volumes (e.g., typically 10-20 mL/kg for rats).

    • Administer the formulation slowly to allow the animal to swallow.

    • Observe the animal for any signs of distress during and after the procedure.

Acute Oral Toxicity Study (LD50 Estimation) - Fixed Dose Method (Adapted from OECD Guideline 420)
  • Animal Selection: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats).

  • Sighting Study:

    • Administer a starting dose (e.g., 300 mg/kg) to a single animal.

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

    • Based on the outcome, the dose for the next animal is adjusted up or down.

  • Main Study:

    • Once the dose causing evident toxicity or no effects is identified, a group of five animals of the same sex is dosed at that level.

    • The animals are observed for clinical signs, body weight changes, and mortality over 14 days.

    • At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The results are used to classify the substance into a toxicity category rather than providing a precise LD50 value, which aligns with modern efforts to reduce animal use in toxicity testing.[11][12][13][14]

Visualizations

Signaling Pathway of this compound Action

Rifametane_Mechanism DNA Bacterial DNA RNA_Polymerase DNA-dependent RNA Polymerase (β-subunit) DNA->RNA_Polymerase Transcription Initiation mRNA messenger RNA (mRNA) RNA_Polymerase->mRNA Proteins Essential Proteins mRNA->Proteins Translation Cell_Death Bacterial Cell Death This compound This compound This compound->RNA_Polymerase Binds to β-subunit and inhibits activity

Caption: Mechanism of action of this compound in a bacterial cell.

Experimental Workflow for a Rodent Efficacy Study

Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurements Baseline Measurements (Body weight, etc.) Animal_Acclimation->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Dosing Daily Oral Gavage with This compound or Vehicle Randomization->Dosing Monitoring Daily Clinical Observation (Adverse effects, behavior) Dosing->Monitoring Weekly_Measurements Weekly Body Weight and Food/Water Intake Dosing->Weekly_Measurements Endpoint_Collection Endpoint Data Collection (e.g., Bacterial load in target organs) Dosing->Endpoint_Collection At study termination Tissue_Harvesting Tissue Harvesting for Histopathology Endpoint_Collection->Tissue_Harvesting Blood_Sampling Blood Sampling for Pharmacokinetics/Toxicology Endpoint_Collection->Blood_Sampling Data_Analysis Data Analysis and Statistical Evaluation Tissue_Harvesting->Data_Analysis Blood_Sampling->Data_Analysis

Caption: General workflow for a rodent efficacy study of this compound.

Troubleshooting Logic for Poor Efficacy

Troubleshooting_Efficacy Start Poor Efficacy Observed Check_Exposure Was Drug Exposure (AUC, Cmax) Adequate? Start->Check_Exposure Check_Dose Was the Dose and Regimen Appropriate? Check_Exposure->Check_Dose Yes Optimize_Formulation Optimize Formulation and Route of Administration Check_Exposure->Optimize_Formulation No Check_Model Is the Animal Model Appropriate? Check_Dose->Check_Model Yes Increase_Dose Increase Dose or Adjust Dosing Frequency Check_Dose->Increase_Dose No Reevaluate_Model Re-evaluate Animal Model Selection Check_Model->Reevaluate_Model No Successful_Outcome Efficacy Improved Check_Model->Successful_Outcome Yes Optimize_Formulation->Check_Exposure Increase_Dose->Check_Dose Reevaluate_Model->Check_Model

Caption: A logical approach to troubleshooting poor efficacy in animal studies.

References

troubleshooting inconsistent results in Rifametane experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with Rifametane.

Troubleshooting Guides

This section addresses specific issues that may lead to inconsistent results in this compound experiments.

Question: Why am I observing high variability in CYP3A4 induction between different experimental runs?

Answer:

High variability in Cytochrome P450 3A4 (CYP3A4) induction experiments with this compound, a potent activator of the Pregnane X Receptor (PXR), can stem from several factors:

  • Cell Line Instability: Continuous cell lines can exhibit phenotypic drift over time. Key characteristics relevant to PXR-mediated induction, such as receptor expression and signaling pathway components, can change with increasing passage numbers.[1][2] It is recommended to use cells within a consistent and low passage number range for all experiments.

  • Serum Batch Variability: Fetal Bovine Serum (FBS) is a complex mixture of growth factors, hormones, and other components that can vary significantly between batches.[3] These variations can influence cell growth, basal PXR activity, and the cellular response to this compound. It is advisable to test new serum batches for their effect on CYP induction before use in critical experiments.

  • Inconsistent Cell Health and Density: The confluency of the cell monolayer at the time of treatment can impact the induction response. Overly confluent or sparse cultures may respond differently to this compound. Ensure consistent seeding density and monitor cell health and morphology prior to and during the experiment.

  • Donor Variability in Primary Hepatocytes: When using primary human hepatocytes, significant inter-individual differences in PXR expression and CYP3A4 inducibility are expected due to genetic variability.[4][5] It is crucial to use hepatocytes from multiple donors to obtain a representative understanding of the induction potential.

Question: My this compound treatment shows lower-than-expected or no induction of target genes. What are the possible causes?

Answer:

Several factors can contribute to a weak or absent induction response:

  • Suboptimal this compound Concentration: Ensure that the concentration of this compound used is appropriate for the cell model. The effective concentration can vary between cell lines. A dose-response experiment is recommended to determine the optimal concentration.

  • Compound Instability or Degradation: this compound, like other rifamycins, can be susceptible to degradation. Improper storage of stock solutions (e.g., exposure to light or repeated freeze-thaw cycles) can lead to a loss of potency. Prepare fresh dilutions from a properly stored stock solution for each experiment.

  • Issues with Stock Solution Preparation: this compound has limited solubility in aqueous solutions. Ensure that the compound is fully dissolved in a suitable solvent, such as DMSO or methanol, to create a high-concentration stock solution.[6][7][8] Precipitates in the stock solution will lead to inaccurate final concentrations in your experiment.

  • Incorrect Treatment Duration: The induction of CYP enzymes is a time-dependent process involving gene transcription and translation. A short exposure to this compound may not be sufficient to observe a significant increase in mRNA or protein levels. A time-course experiment is recommended to establish the optimal treatment duration.

  • Low PXR Expression in the Cell Model: The cell line used may have low endogenous expression of PXR, leading to a blunted response to agonists. Verify the PXR expression level in your cell line of choice.

Question: I am observing cytotoxicity at concentrations where I expect to see CYP induction. How can I address this?

Answer:

Cytotoxicity can confound the results of induction studies. Here are some strategies to mitigate this issue:

  • Perform a Cytotoxicity Assay: Prior to conducting induction experiments, it is essential to determine the non-toxic concentration range of this compound in your specific cell model using an assay such as the MTT or LDH release assay.[9]

  • Reduce Serum Concentration: High concentrations of serum can sometimes exacerbate the toxic effects of compounds. Consider reducing the serum percentage in your culture medium during the treatment period, but be mindful that this can also affect cell health and the induction response.[10]

  • Use a More Robust Cell Model: Some cell lines are inherently more sensitive to chemical insults. If cytotoxicity is a persistent issue, consider switching to a more robust cell line or using primary hepatocytes, which are often more physiologically relevant and can tolerate higher concentrations of some compounds.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound?

This compound is a semisynthetic derivative of rifamycin. Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, which is crucial for protein biosynthesis in susceptible bacteria. In eukaryotic cells, this compound is a potent agonist of the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of a wide array of genes involved in drug metabolism and transport, most notably the cytochrome P450 enzymes like CYP3A4.

How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution of this compound in a non-aqueous solvent such as dimethyl sulfoxide (DMSO) or methanol. For example, a 50 mg/mL stock solution in DMSO can be prepared.[6][7] Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Protect the solution from light. When preparing working solutions, thaw an aliquot and dilute it in the appropriate cell culture medium. Be aware that this compound may precipitate if the concentration in methanol is too high.[6]

What are the expected results for CYP3A4 induction with a PXR agonist like this compound?

The magnitude of CYP3A4 induction can vary significantly depending on the experimental system. In primary human hepatocytes, treatment with a potent PXR agonist like rifampicin can lead to a substantial increase in CYP3A4 mRNA expression, with reported fold changes ranging from 20-fold to over 150-fold.[11][12][13][14] In cell lines such as HepG2, the induction is typically more modest. The table below summarizes representative data for rifampicin, which can be used as a general guide for expected outcomes with this compound.

Data Presentation

Table 1: Representative CYP3A4 Induction by Rifampicin in Different In Vitro Models

Cell ModelConcentration of RifampicinTreatment DurationEndpointFold Induction (approximate)Reference
Primary Human Hepatocytes10 µM72 hoursmRNA80-fold[11]
Primary Human Hepatocytes10 µM48 hoursmRNA~150-fold[14]
HepG2 Cells10 µM24 hoursmRNA~4-fold[15]

Table 2: Factors Influencing Inconsistent Results in this compound Experiments

FactorPotential ImpactRecommended Action
Cell Line Passage Number High passage numbers can lead to phenotypic drift and altered gene expression.[1][16]Use cells within a defined, low passage number range. Regularly perform cell line authentication.
Serum Batch Variability Different lots of FBS can contain varying levels of hormones and growth factors, affecting cell signaling and PXR activation.[3]Test new serum batches before use in critical studies. Consider using serum-free media if appropriate for the cell line.
Compound Stability Degradation of this compound in stock or working solutions can lead to reduced potency.Prepare fresh working solutions for each experiment. Store stock solutions in aliquots at -20°C and protect from light.
Cell Plating Density Cell confluency can influence cellular responses to external stimuli.Maintain consistent seeding densities and ensure a healthy, evenly distributed monolayer before treatment.
Genetic Variability (Primary Cells) Hepatocytes from different donors will exhibit varying levels of PXR expression and inducibility.[5]Use cells from multiple donors to obtain a more representative result.

Experimental Protocols

Protocol 1: PXR Activation Reporter Gene Assay

This protocol describes a general method for assessing the activation of PXR by this compound using a luciferase reporter gene assay in a suitable cell line (e.g., HepG2).

  • Cell Seeding: Seed HepG2 cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with a PXR expression vector and a reporter plasmid containing a PXR response element upstream of a luciferase gene. Use a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours post-transfection to allow for receptor and reporter expression.

  • Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the transfection medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the treated cells for 24-48 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a co-transfected control reporter). Plot the fold induction over the vehicle control against the this compound concentration to determine the EC50 value.

Protocol 2: CYP3A4 Induction Assay in Primary Human Hepatocytes

This protocol outlines a method for measuring the induction of CYP3A4 mRNA by this compound in primary human hepatocytes.

  • Hepatocyte Plating: Plate cryopreserved primary human hepatocytes in collagen-coated 24-well plates according to the supplier's instructions. Allow the cells to acclimate for 24-48 hours.

  • Treatment: Prepare different concentrations of this compound in the appropriate hepatocyte culture medium. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 µM Rifampicin).

  • Incubation: Incubate the cells for 48-72 hours.

  • RNA Isolation: Lyse the cells and isolate total RNA using a commercial RNA purification kit.

  • Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers and probes specific for CYP3A4 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of CYP3A4 mRNA using the ΔΔCt method. Express the results as fold induction over the vehicle control.

Mandatory Visualization

PXR_Signaling_Pathway cluster_nucleus Nucleus This compound This compound PXR PXR (inactive) in Cytoplasm This compound->PXR Binds and activates PXR_active PXR (active) RXR RXR PXR_RXR_complex PXR-RXR Heterodimer RXR->PXR_RXR_complex PXR_active->PXR_RXR_complex Heterodimerizes with Nucleus Nucleus PXR_RXR_complex->Nucleus Translocates to PXR_RXR_DNA Binding to PXRE Coactivators Coactivators PXR_RXR_DNA->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription mRNA CYP3A4 mRNA Transcription->mRNA Protein CYP3A4 Protein mRNA->Protein Translation Metabolism Increased Drug Metabolism Protein->Metabolism

Caption: PXR signaling pathway activation by this compound.

Experimental_Workflow start Start seed_cells Seed Cells (e.g., Hepatocytes) start->seed_cells acclimate Acclimate/Incubate (24-48h) seed_cells->acclimate treat_cells Treat Cells acclimate->treat_cells prepare_treatment Prepare this compound and Control Solutions prepare_treatment->treat_cells incubation Incubate (24-72h) treat_cells->incubation harvest Harvest Cells for RNA or Protein incubation->harvest analysis Analysis (qPCR or Western Blot) harvest->analysis data_analysis Data Analysis (Fold Induction) analysis->data_analysis end End data_analysis->end

Caption: General workflow for a CYP induction experiment.

References

Technical Support Center: Improving the Oral Bioavailability of Rifampicin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Rifampicin to improve its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of Rifampicin?

A1: The primary challenges are:

  • Poor Aqueous Solubility: Rifampicin is a poorly water-soluble drug, which limits its dissolution rate in the gastrointestinal (GI) fluid, a prerequisite for absorption.[1]

  • pH-Dependent Instability: It is highly unstable in the acidic environment of the stomach, where it degrades rapidly. This degradation is accelerated in the presence of isoniazid, a drug it is commonly co-formulated with for tuberculosis treatment.[2][3]

  • Low Permeability: Some studies suggest that Rifampicin also has low intestinal permeability, which would classify it as a Biopharmaceutics Classification System (BCS) Class IV drug (low solubility, low permeability) rather than Class II (low solubility, high permeability).[4]

  • Polymorphism: Rifampicin exists in different crystalline and amorphous forms, each with distinct solubility and dissolution profiles, which can lead to variability in performance.[5][6]

  • Enzyme Induction: Rifampicin is a potent inducer of its own metabolism, which can decrease its bioavailability after repeated administration.[7]

Q2: Which formulation strategies are most effective for enhancing Rifampicin's oral bioavailability?

A2: Several strategies have proven effective. The most common include:

  • Lipid-Based Formulations: Particularly Solid Lipid Nanoparticles (SLNs), which encapsulate Rifampicin, protecting it from the acidic gastric environment and enhancing its absorption.[8][9]

  • Solid Dispersions: Dispersing Rifampicin in a hydrophilic polymer matrix (e.g., PEG 6000) can enhance its solubility and dissolution rate by converting it to an amorphous form.[1][10]

  • Nanoparticles: Polymeric nanoparticles can also be used to encapsulate the drug, offering protection and sustained release.[11][12]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of Rifampicin.[13]

Q3: How much improvement in bioavailability can be expected with these advanced formulations?

A3: The level of improvement varies significantly depending on the formulation strategy and the preclinical model used. For instance, an optimized Solid Lipid Nanoparticle (SLN) formulation demonstrated a 12.4-fold improvement in bioavailability in albino Wistar rats compared to a pure drug solution.[8] Solid dispersions have been shown to increase solubility by 2- to 4-fold.[4] Co-administration with certain herbal bioenhancers, such as a flavonoid glycoside from Cuminum cyminum, increased the maximum plasma concentration (Cmax) by 35% and the area under the curve (AUC) by 53% in rats.[14][15]

Troubleshooting Guides

Issue 1: Low Entrapment Efficiency (%EE) in Solid Lipid Nanoparticles (SLNs)
  • Question: My Rifampicin-loaded SLNs show low entrapment efficiency (<70%). What factors could be responsible and how can I improve it?

  • Answer:

    • Lipid Selection: Rifampicin's solubility in the solid lipid matrix is crucial. Ensure you have selected a lipid in which Rifampicin has high solubility. Stearic acid is a commonly used lipid for Rifampicin SLNs.[16]

    • Surfactant Concentration: The concentration of the surfactant (e.g., Poloxamer 188, Polyvinyl Alcohol) is critical. Insufficient surfactant can lead to drug expulsion from the lipid matrix during nanoparticle formation. Conversely, excessive surfactant can lead to the formation of micelles, which may solubilize the drug in the aqueous phase, reducing entrapment. Optimization of the surfactant concentration is necessary. One study found that increasing the concentration of PVA from 1% to 2% or 3% enhanced the encapsulation efficiency.[16]

    • Drug-to-Lipid Ratio: A high drug-to-lipid ratio can lead to supersaturation of the drug within the lipid matrix, causing it to be expelled. Experiment with lower drug-to-lipid ratios (e.g., 1:2 or 1:3) to see if %EE improves.[16]

    • Homogenization Parameters: If using a high-pressure homogenization technique, both the pressure and the number of cycles can influence %EE. Insufficient energy may lead to poor drug incorporation. Optimize these parameters based on your specific equipment.[8][17]

Issue 2: Physical Instability of Amorphous Solid Dispersion (Recrystallization)
  • Question: My Rifampicin solid dispersion formulation shows signs of recrystallization during stability studies. How can I prevent this?

  • Answer:

    • Polymer Selection: The chosen polymer must have good miscibility with Rifampicin and a high glass transition temperature (Tg) to reduce molecular mobility and prevent the drug from reordering into a crystalline state. Polyethylene glycol (PEG) and Polyvinylpyrrolidone (PVP) are common choices.[1][4]

    • Drug Loading: High drug loading increases the thermodynamic driving force for crystallization. Try reducing the drug-to-polymer ratio (e.g., 1:3 or 1:10) to ensure the drug is molecularly dispersed and stabilized within the polymer matrix.[1]

    • Storage Conditions: Store the solid dispersion under controlled temperature and humidity conditions, ideally well below the formulation's Tg. Moisture can act as a plasticizer, lowering the Tg and increasing molecular mobility, which facilitates recrystallization.

    • Manufacturing Method: The method of preparation (e.g., solvent evaporation, melt extrusion) can impact the homogeneity and stability of the solid dispersion. Ensure the chosen method achieves a uniform, molecular-level dispersion of the drug in the polymer.

Issue 3: Inconsistent Results in In Vitro Dissolution Studies
  • Question: I am observing high variability in the dissolution profiles of my Rifampicin formulations. What could be the cause?

  • Answer:

    • Dissolution Medium Instability: Rifampicin degrades in acidic media (e.g., 0.1 N HCl), which is a common dissolution medium for quality control. This degradation can lead to artificially low and variable concentration readings.[18][19]

    • Recommended Medium: For studying release kinetics, a more stable medium is recommended. Phosphate buffer at pH 7.4 containing an antioxidant like 0.02% w/v ascorbic acid has been shown to prevent the degradation of Rifampicin for over 24 hours.[19]

    • Wettability: Poorly soluble drugs like Rifampicin can suffer from poor wettability, causing the powder to float or clump, leading to inconsistent dissolution. The addition of a surfactant, such as sodium lauryl sulphate (e.g., 0.4% w/v), to the dissolution medium can improve wettability and provide more reproducible results.[18][20]

    • Apparatus and Agitation: Ensure that the dissolution apparatus (e.g., USP Apparatus 1 - Basket, or 2 - Paddle) and agitation speed (e.g., 50-100 rpm) are appropriate and consistently applied across all experiments as specified in established protocols.[21]

Data Summary Tables

Table 1: Enhancement of Rifampicin Solubility and Bioavailability with Different Formulations

Formulation TypeCarrier/Key ExcipientsFold Increase in SolubilityPharmacokinetic Improvement (in vivo)Reference
Solid Lipid Nanoparticles (SLN)Glyceryl monostearate, Poloxamer 188-12.4-fold increase in bioavailability (rats)[8]
Solid DispersionGelucire 44/142 to 4-fold2-fold increase in permeability (rat everted sac)[4]
Solid Dispersion (Melt Granulation)PEG 6000161.53% increase in saturation solubility-[10]
Solid Dispersion (Melt Granulation)Poloxomer 407184.61% increase in saturation solubility-[10]
Co-administrationFlavonoid glycoside (from Cuminum cyminum)-Cmax ↑ by 35%, AUC ↑ by 53% (rats)[14][15]
Polymeric MicellesPoly(ε-caprolactone)Enhanced apparent aqueous solubility3.3-fold increase in oral bioavailability (rats)[22]

Table 2: Characterization of Rifampicin Nanoparticle Formulations

Formulation TypeKey ExcipientsParticle Size (nm)Polydispersity Index (PDI)Entrapment Efficiency (%)Reference
Solid Lipid Nanoparticles (SLN)Stearic Acid, PVA450-71.6 - 78.8[16]
Solid Lipid Nanoparticles (SLN)Compritol 888 ATO, Poloxamer 188456 ± 11-84.12 ± 2.78[8][17]
Polymeric NanoparticlesP(3HB-co-4HB)< 200< 0.20026.58[12]
Chitosan-coated NanoparticlesP(3HB-co-4HB), Chitosan< 250< 0.40014.43[12]

Experimental Protocols

Protocol 1: Preparation of Rifampicin-Loaded Solid Lipid Nanoparticles (SLNs) by Emulsion Solvent Diffusion Method

This protocol is adapted from methodologies described in the literature.[16][23]

Materials:

  • Rifampicin

  • Lipid: Stearic Acid

  • Surfactant/Stabilizer: Polyvinyl Alcohol (PVA)

  • Organic Solvents: Chloroform and Methanol (as a mixture)

  • Aqueous Phase: Purified Water

Procedure:

  • Preparation of Organic Phase: Weigh the desired amounts of stearic acid and Rifampicin (e.g., a drug:lipid ratio of 1:2). Dissolve them completely in a mixture of chloroform and methanol in a beaker placed in a water bath at approximately 50°C.[16]

  • Preparation of Aqueous Phase: Prepare an aqueous solution of PVA (e.g., 2% w/v) in purified water. Heat gently if required to ensure complete dissolution.

  • Emulsification: Pour the organic solution into the aqueous PVA solution while homogenizing at high speed (e.g., 10,000-15,000 rpm) using a high-shear homogenizer. Continue homogenization for a specified period (e.g., 10-15 minutes) to form a uniform oil-in-water emulsion.

  • Solvent Evaporation: Transfer the resulting emulsion to a rotary evaporator. Remove the organic solvents under reduced pressure at a controlled temperature (e.g., 40°C). The dispersion of solid lipid nanoparticles in water will be formed as the solvent is removed.[23]

  • Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

    • Entrapment Efficiency (%EE): Separate the un-entrapped drug from the SLNs by ultracentrifugation. Measure the amount of free drug in the supernatant using UV-Vis spectrophotometry (at ~475 nm) or HPLC. Calculate %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 2: In Vitro Dissolution Testing for Rifampicin Formulations

This protocol is designed to ensure drug stability during the test.[19][21]

Apparatus and Media:

  • Dissolution Apparatus: USP Apparatus 1 (Basket) at 100 rpm or USP Apparatus 2 (Paddle) at 50 rpm.

  • Dissolution Medium: 900 mL of phosphate buffer (pH 7.4) containing 0.02% w/v ascorbic acid. Maintain the temperature at 37 ± 0.5°C.[19]

  • Alternative Medium (for QC/poor wettability): 0.4% (w/v) sodium lauryl sulphate solution.[18]

Procedure:

  • Medium Preparation: Prepare the dissolution medium and allow it to de-aerate. Transfer 900 mL into each dissolution vessel and let it equilibrate to 37 ± 0.5°C.

  • Sample Introduction: Place a single dosage form (e.g., capsule, tablet, or an equivalent amount of powder/nanoparticle suspension) into each vessel.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Sample Preparation: Filter the samples promptly through a suitable filter (e.g., 0.45 µm syringe filter).

  • Analysis: Analyze the concentration of Rifampicin in the filtered samples using a validated HPLC method or UV-Vis spectrophotometry at approximately 475 nm.[24]

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.

Visualizations

G cluster_start Initial Assessment cluster_challenges Key Bioavailability Challenges cluster_strategies Formulation Strategy Selection cluster_output Desired Outcome start Rifampicin API Properties solubility Poor Aqueous Solubility start->solubility Identify stability Acid Instability (Stomach) start->stability Identify permeability Low Permeability (BCS IV?) start->permeability Identify lipid Lipid-Based Systems (SLN, NLC) solubility->lipid Address with dispersion Solid Dispersions (Amorphous Form) solubility->dispersion Address with stability->lipid Protect with nano Polymeric Nanoparticles stability->nano Protect with permeability->lipid Enhance with output Enhanced Oral Bioavailability lipid->output Leads to dispersion->output Leads to nano->output Leads to

Caption: Workflow for selecting a bioavailability enhancement strategy.

G cluster_protection Protective Mechanism formulation Rifampicin SLN Formulation oral_admin Oral Administration formulation->oral_admin Dosage Form stomach Stomach (Acidic pH) formulation->stomach Lipid matrix protects drug oral_admin->stomach degradation Drug Degradation oral_admin->degradation Free Drug Pathway intestine Small Intestine stomach->intestine Gastric Emptying stomach->degradation Acid causes absorption Systemic Absorption intestine->absorption Enhanced Permeation

Caption: Mechanism of SLNs for protecting Rifampicin in the stomach.

G trouble {Problem | Low Entrapment Efficiency} cause1 Potential Cause Poor Drug Solubility in Lipid trouble->cause1 cause2 Potential Cause Suboptimal Surfactant Level trouble->cause2 cause3 Potential Cause High Drug:Lipid Ratio trouble->cause3 solution1 Solution Screen lipids for higher solubility cause1->solution1 solution2 Solution Titrate surfactant concentration cause2->solution2 solution3 Solution Decrease drug loading cause3->solution3

Caption: Troubleshooting low entrapment efficiency in SLN formulations.

References

Technical Support Center: Rifametane-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As Rifametane is a newer rifamycin derivative, publicly available data on its specific cytotoxicity mechanisms is limited. The following troubleshooting guides and FAQs are based on the well-established knowledge of related rifamycins, such as Rifampicin, and general principles of drug-induced liver injury (DILI). This information is intended to serve as a foundational guide for researchers. Experimental findings for this compound may vary, and protocols should be optimized accordingly.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of this compound-induced cytotoxicity?

Based on the known toxicology of the rifamycin class of antibiotics, this compound-induced cytotoxicity is likely multifactorial. The primary suspected mechanisms include:

  • Metabolic Bioactivation: Like other rifamycins, this compound is likely metabolized in the liver, primarily by cytochrome P450 enzymes. This process can generate reactive metabolites.[1][2] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and injury.[3]

  • Oxidative Stress: The generation of reactive oxygen species (ROS) that overwhelm the cell's antioxidant capacity is a common mechanism of drug-induced toxicity. This can be a consequence of the metabolism of the drug or the downstream effects of cellular injury.

  • Mitochondrial Dysfunction: Drug-induced mitochondrial damage can lead to a decrease in ATP production, an increase in ROS generation, and the release of pro-apoptotic factors, ultimately triggering cell death.

  • Endoplasmic Reticulum (ER) Stress: Disruption of protein folding and calcium homeostasis in the ER can lead to the unfolded protein response (UPR). Prolonged ER stress can activate apoptotic pathways. Rifampicin, a related compound, has been shown to induce ER stress.[4][5][6]

  • Cholestasis: Rifamycins can interfere with bile acid transport, leading to the accumulation of toxic bile acids in hepatocytes, a condition known as cholestasis.[4][6]

Q2: What are the first steps I should take if I observe unexpected cytotoxicity in my cell-based assays with this compound?

If you encounter higher-than-expected cytotoxicity, consider the following initial troubleshooting steps:

  • Confirm Drug Concentration and Purity: Verify the concentration of your this compound stock solution and ensure the compound's purity.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to xenobiotics. Consider using a cell line with known metabolic capabilities, such as HepG2 or primary hepatocytes, for more clinically relevant results.

  • Dose-Response and Time-Course: Perform a comprehensive dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) and the onset of cytotoxicity.

  • Control Experiments: Include appropriate vehicle controls (e.g., DMSO) and positive controls for cytotoxicity (e.g., doxorubicin) in your experiments.

Q3: Are there any known strategies to mitigate this compound-induced cytotoxicity in vitro?

Yes, based on general principles of mitigating drug-induced cytotoxicity, several strategies can be explored:

  • Antioxidant Co-treatment: The use of antioxidants can counteract oxidative stress. N-acetylcysteine (NAC) is a widely used antioxidant that replenishes intracellular glutathione (GSH) stores and can directly scavenge ROS.[7] Other antioxidants like Vitamin E (alpha-tocopherol) or ascorbate could also be tested.

  • Inhibition of Metabolism: If cytotoxicity is mediated by a reactive metabolite, inhibiting the specific cytochrome P450 enzymes responsible for its formation could reduce toxicity. This is a more advanced approach that requires identifying the specific metabolizing enzymes.

  • Modulating Cell Stress Pathways: If specific pathways like ER stress or apoptosis are identified, inhibitors of key mediators in these pathways (e.g., caspase inhibitors) could be used to investigate the mechanism and potentially reduce cytotoxicity.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.
Possible Cause Troubleshooting Step
Inconsistent cell seeding densityEnsure a uniform cell number is seeded in each well. Use a cell counter for accuracy.
Edge effects in multi-well platesAvoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Incomplete dissolution of this compoundEnsure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitates.
Fluctuation in incubator conditionsRegularly check and calibrate CO2 levels, temperature, and humidity of the cell culture incubator.
Issue 2: Discrepancy between cytotoxicity data and cell morphology.
Possible Cause Troubleshooting Step
Cytotoxicity assay measures a specific endpoint (e.g., membrane integrity) that doesn't correlate with early morphological changes.Use multiple cytotoxicity assays that measure different cellular events (e.g., metabolic activity (MTT), membrane integrity (LDH), and apoptosis (caspase activity)).
Cell detachment without cell deathSome compounds can affect cell adhesion without immediately causing cell death. Use an endpoint that measures total cell number (e.g., Crystal Violet staining) in addition to viability assays.
Delayed cytotoxic effectsExtend the time course of your experiment to capture delayed cell death.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-Induced Cytotoxicity using the MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation with MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Detection of Reactive Metabolites using a Glutathione (GSH) Trapping Assay

This protocol is designed to trap and identify electrophilic reactive metabolites of this compound.

Materials:

  • Human liver microsomes (HLMs)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLMs (e.g., 1 mg/mL), this compound (e.g., 10 µM), and GSH (e.g., 1 mM) in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specific time (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of cold ACN with 0.1% formic acid.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to identify potential GSH-Rifametane adducts. The mass of the adduct will be the mass of the parent drug (or a metabolite) plus the mass of GSH (307.32 g/mol ).

Quantitative Data Summary

As specific quantitative data for this compound cytotoxicity is not available, the following table provides example data for Rifampicin cytotoxicity in HepG2 cells to serve as a reference. Researchers should generate their own data for this compound.

Table 1: Example Cytotoxicity Data for Rifampicin in HepG2 Cells

Concentration (µM)Cell Viability (%) after 24h (Mean ± SD)Cell Viability (%) after 48h (Mean ± SD)
0 (Vehicle)100 ± 5.2100 ± 6.1
1098 ± 4.595 ± 5.8
5092 ± 6.185 ± 7.2
10075 ± 8.360 ± 9.4
20055 ± 7.940 ± 8.1
40030 ± 6.522 ± 5.3

Visualizations

Rifamycin_Cytotoxicity_Pathway cluster_Metabolism Hepatic Metabolism cluster_Cellular_Stress Cellular Stress Pathways cluster_Outcome Cellular Outcome This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 Metabolism Reactive_Metabolite Reactive Metabolite CYP450->Reactive_Metabolite Oxidative_Stress Oxidative Stress (ROS Generation) Reactive_Metabolite->Oxidative_Stress Covalent Binding & Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolite->Mitochondrial_Dysfunction ER_Stress ER Stress Reactive_Metabolite->ER_Stress Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Release of Cytochrome c ER_Stress->Apoptosis UPR Activation Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Postulated signaling pathway for this compound-induced cytotoxicity.

Experimental_Workflow start Start: Observe Unexpected Cytotoxicity dose_response Perform Dose-Response & Time-Course Assays (e.g., MTT) start->dose_response mechanism_investigation Investigate Mechanism dose_response->mechanism_investigation ros_assay Measure ROS Production (e.g., DCFH-DA assay) mechanism_investigation->ros_assay Oxidative Stress? mito_assay Assess Mitochondrial Function (e.g., JC-1 assay) mechanism_investigation->mito_assay Mitochondrial Involvement? apoptosis_assay Quantify Apoptosis (e.g., Caspase-3/7 assay) mechanism_investigation->apoptosis_assay Apoptosis? mitigation_strategy Test Mitigation Strategies ros_assay->mitigation_strategy mito_assay->mitigation_strategy apoptosis_assay->mitigation_strategy nac_treatment Co-treat with NAC mitigation_strategy->nac_treatment ROS Mediated? caspase_inhibitor Co-treat with Caspase Inhibitor mitigation_strategy->caspase_inhibitor Apoptosis Mediated? end End: Characterize Cytotoxicity & Mitigation nac_treatment->end caspase_inhibitor->end

References

Technical Support Center: Managing Drug-Drug Interactions with Rifametane in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential drug-drug interactions (DDIs) with Rifametane in in vivo experimental settings. Given that specific in vivo DDI data for this compound is limited, much of the guidance provided is extrapolated from the well-characterized profile of its structural analog, Rifampicin, and other rifamycins.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is expected to cause drug-drug interactions?

A1: Based on the characteristics of the rifamycin class of antibiotics, this compound is anticipated to be a potent inducer of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family, and drug transporters.[1][2] The most significant of these is likely the induction of CYP3A4, a key enzyme responsible for the metabolism of a large number of clinically used drugs.[3][4] Rifamycins are also known to induce P-glycoprotein (P-gp), an efflux transporter that affects the absorption and distribution of many drugs.[1][5]

Q2: How does the pharmacokinetic profile of this compound differ from Rifampicin, and how might this impact DDI studies?

A2: A Phase I clinical study in healthy male volunteers demonstrated that this compound has a significantly different pharmacokinetic profile compared to Rifampicin.[6][7] Notably, this compound exhibits a higher serum peak concentration (Cmax) and a much longer elimination half-life.[6][7] This suggests that the inducing effect of this compound on drug-metabolizing enzymes and transporters may be more prolonged than that of Rifampicin, a critical consideration when designing the timing of substrate administration in in vivo DDI studies.

Q3: Are there any known clinical drug interactions with this compound?

A3: Currently, there is a lack of published clinical studies specifically investigating drug-drug interactions with this compound. Therefore, researchers should exercise caution and assume a high potential for DDIs similar to or potentially more pronounced than those observed with Rifampicin, due to its longer half-life.[6][7]

Q4: Which animal models are most appropriate for studying this compound's DDI potential?

A4: The choice of animal model is crucial and should ideally have a CYP and P-gp expression profile that is qualitatively and quantitatively similar to humans. Mice are a commonly used model for preclinical anti-TB drug development and can be a starting point for evaluating this compound's pharmacokinetics.[8] However, for induction studies, models such as guinea pigs, which develop granulomas similar to humans, may offer additional translational value.[9] It is essential to characterize the baseline expression and inducibility of relevant enzymes and transporters in the selected animal model.

Troubleshooting Guide for in vivo DDI Experiments

Observed Problem Potential Cause(s) Troubleshooting Steps
High variability in the pharmacokinetic parameters of the co-administered drug. Genetic variability in the animal model's drug-metabolizing enzymes. Inconsistent dosing or sample collection timing. Issues with the bioanalytical method.Use an inbred strain of animals to minimize genetic variability. Ensure precise and consistent timing for drug administration and blood sampling. Validate the bioanalytical method for the specific drug in the presence of this compound.
No significant change in the substrate drug's pharmacokinetics after this compound pre-treatment. Insufficient duration of this compound pre-treatment to achieve maximal enzyme induction. The substrate drug is not primarily metabolized by enzymes or transporters induced by this compound. The chosen animal model is a poor responder to rifamycin-induced induction.Based on Rifampicin data, a pre-treatment period of at least 5-10 days is often required to achieve maximal induction of hepatic CYP3A4.[10] Confirm the metabolic pathways of the substrate drug. Characterize the inducibility of relevant CYPs and transporters in your animal model using a known potent inducer like Rifampicin as a positive control.
Unexpected increase in the substrate drug's exposure (AUC). This compound may exhibit acute inhibition of transporters like P-gp before the onset of induction. This has been observed with other rifamycins.[5] The substrate drug's metabolism is inhibited by a pathway not initially considered.Conduct a study with co-administration of this compound and the substrate drug without pre-treatment to assess for acute inhibitory effects. Re-evaluate the known metabolic and transport pathways of the substrate drug.
Difficulty in achieving target plasma concentrations of this compound. Poor oral bioavailability in the chosen animal model. Rapid metabolism or clearance.Perform a pilot pharmacokinetic study of this compound alone in the selected animal model to determine its bioavailability and clearance. Consider alternative routes of administration if oral bioavailability is too low.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound and Rifampicin in Healthy Volunteers (Single 300 mg Oral Dose)

ParameterThis compound (Mean)Rifampicin (Mean)p-valueReference
Cmax (µg/mL) 7.824.04< 0.001[6][7]
Elimination Half-life (h) 10.581.89< 0.001[6][7]
AUC₀-∞ (µg·h/mL) 142.319.9< 0.001[6][7]
Mean Residence Time (h) 18.053.93< 0.001[6][7]

Data summarized from a Phase I, open-label, randomized, cross-over study in 8 healthy male volunteers.[6][7]

Experimental Protocols

Protocol 1: In Vivo Assessment of CYP3A4 Induction by this compound in Mice

Objective: To determine the effect of repeated this compound administration on the pharmacokinetics of a sensitive CYP3A4 substrate (e.g., midazolam).

Materials:

  • This compound

  • Midazolam (or other validated CYP3A4 probe substrate)

  • Appropriate vehicle for drug administration

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory equipment for oral gavage and blood collection

Methodology:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly divide the mice into two groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound treatment

  • This compound Pre-treatment:

    • Administer this compound (e.g., 10 mg/kg, orally) or vehicle to the respective groups once daily for 10 consecutive days. The dose may need to be optimized based on pilot pharmacokinetic studies.

  • Substrate Administration:

    • On day 11, two hours after the final dose of this compound or vehicle, administer a single oral dose of midazolam (e.g., 5 mg/kg) to all animals. The 2-hour window is to minimize any potential acute inhibitory effects of this compound.[11]

  • Pharmacokinetic Sampling:

    • Collect blood samples via an appropriate method (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-midazolam administration.

  • Sample Processing and Analysis:

    • Process blood samples to obtain plasma.

    • Analyze plasma concentrations of midazolam and its primary metabolite, 1'-hydroxymidazolam, using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters for midazolam (e.g., AUC, Cmax, half-life, clearance) for both groups.

    • Compare the parameters between the vehicle control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in the AUC and Cmax of midazolam in the this compound-treated group would indicate CYP3A4 induction.

Mandatory Visualizations

DDI_Workflow cluster_preclinical Preclinical Assessment cluster_invivo In vivo DDI Study cluster_analysis Data Analysis & Interpretation in_vitro In vitro Screening (e.g., hepatocytes) animal_model Animal Model Selection (e.g., Mouse, Guinea Pig) in_vitro->animal_model Inform pilot_pk Pilot Pharmacokinetic Study (this compound alone) animal_model->pilot_pk pretreatment This compound Pre-treatment (e.g., 10 days) pilot_pk->pretreatment Determine Dose substrate_admin Substrate Administration (e.g., Midazolam) pretreatment->substrate_admin pk_sampling Pharmacokinetic Sampling substrate_admin->pk_sampling bioanalysis Bioanalysis (LC-MS/MS) pk_sampling->bioanalysis pk_params Calculate PK Parameters (AUC, Cmax, etc.) bioanalysis->pk_params stats Statistical Comparison pk_params->stats interpretation Interpretation of DDI Potential stats->interpretation

Caption: Experimental workflow for assessing this compound-induced DDIs in vivo.

Signaling_Pathway This compound This compound PXR Pregnane X Receptor (PXR) This compound->PXR Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR Retinoid X Receptor (RXR) RXR->PXR_RXR DNA Xenobiotic Response Element (XRE) in DNA PXR_RXR->DNA Binds to Transcription Increased Gene Transcription DNA->Transcription mRNA CYP3A4 & P-gp mRNA Transcription->mRNA Protein CYP3A4 & P-gp Protein mRNA->Protein Metabolism Increased Metabolism of Co-administered Drugs Protein->Metabolism

Caption: Proposed signaling pathway for this compound-mediated enzyme and transporter induction.

References

Technical Support Center: Refining Purification Protocols for Rifametane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification protocols for Rifametane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during this compound synthesis?

A1: Based on related rifamycin compounds, the most common impurities in this compound synthesis are likely to be:

  • Oxidation products: Such as this compound N-oxide and this compound quinone. These can form due to exposure to air and certain reaction conditions.

  • Degradation products: Resulting from hydrolysis or other decomposition pathways of the this compound molecule.[1]

  • Process-related impurities: Including unreacted starting materials, intermediates, reagents, and by-products from side reactions.[2][3]

  • Residual solvents: Solvents used in the synthesis and purification steps that are not completely removed.

Q2: Which chromatographic techniques are most effective for purifying crude this compound?

A2: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of pharmaceutical compounds like this compound.[4][5][6] Reversed-phase chromatography is often the method of choice. The selection of the stationary phase (e.g., C18) and mobile phase composition is critical for achieving optimal separation of this compound from its impurities.[7]

Q3: What are the key parameters to consider when developing a crystallization protocol for this compound?

A3: Key parameters for developing a successful crystallization protocol include:

  • Solvent/Anti-solvent selection: Identifying a solvent in which this compound has high solubility at elevated temperatures and an anti-solvent in which it is poorly soluble to induce precipitation.

  • Supersaturation control: Achieving a state of supersaturation is essential for crystallization to occur. This can be controlled by cooling, evaporation of the solvent, or the addition of an anti-solvent.

  • Cooling rate: A slow cooling rate generally promotes the formation of larger, purer crystals.[8]

  • Agitation: Stirring can influence crystal size distribution and prevent the incorporation of impurities.

Q4: How can I assess the purity of my final this compound product?

A4: The purity of this compound should be assessed using a combination of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC method with a suitable column and mobile phase can be used to quantify the main peak (this compound) and detect impurities.[9][10][11][12]

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound and identify unknown impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound and characterize impurities.

  • Differential Scanning Calorimetry (DSC): To determine the melting point, which is an indicator of purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Chromatographic Purification (Preparative HPLC)
Problem Possible Cause Solution
Poor separation of this compound from impurities Improper mobile phase composition.Optimize the mobile phase by adjusting the solvent ratio, pH, or adding modifiers. A gradient elution may be necessary to resolve closely eluting impurities.
Inappropriate stationary phase.Select a different column with a different stationary phase chemistry (e.g., C8 instead of C18) or a smaller particle size for higher resolution.
Column overloading.Reduce the amount of crude this compound loaded onto the column.
Peak tailing of the this compound peak Secondary interactions with the stationary phase.Add a competing agent to the mobile phase (e.g., a small amount of a basic compound if this compound is basic).
Presence of silanol groups on the silica support.Use an end-capped column or operate at a lower pH.
Low recovery of this compound Irreversible adsorption onto the column.Modify the mobile phase to reduce strong interactions. Ensure the column is properly conditioned before injection.
Degradation of this compound on the column.Investigate the stability of this compound under the chromatographic conditions. Adjust pH or temperature if necessary.
Crystallization
Problem Possible Cause Solution
No crystal formation Insufficient supersaturation.Increase the concentration of this compound, cool the solution to a lower temperature, or add more anti-solvent.
Presence of impurities inhibiting nucleation.Pre-purify the crude material to remove inhibitors. Try seeding the solution with a small crystal of pure this compound.
Formation of oil instead of crystals Solution is too supersaturated.Use a more dilute solution or a slower rate of cooling/anti-solvent addition.
High concentration of impurities.Perform a preliminary purification step before crystallization.
Small or needle-like crystals Rapid nucleation.Decrease the rate of supersaturation by slowing down the cooling or anti-solvent addition. Reduce the level of agitation.
Low purity of isolated crystals Impurities are co-crystallizing.Recrystallize the product. Optimize the solvent system to exclude the specific impurity.
Inefficient washing of crystals.Wash the filtered crystals with a cold solvent in which this compound has low solubility.

Experimental Protocols

Preparative HPLC Method for this compound Purification

This protocol is a starting point and may require optimization based on the specific impurity profile of the crude this compound.

Parameter Condition
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30-70% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 5 mL (of a 10 mg/mL solution in Mobile Phase A)

Procedure:

  • Dissolve the crude this compound in Mobile Phase A.

  • Filter the solution through a 0.45 µm filter.

  • Inject the filtered solution onto the equilibrated preparative HPLC system.

  • Collect fractions corresponding to the this compound peak.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and remove the solvent under reduced pressure.

Crystallization Protocol for this compound

This protocol is a general guideline for the crystallization of this compound.

Materials:

  • Crude this compound

  • Acetone (solvent)

  • Water (anti-solvent)

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot acetone (e.g., 50-60 °C).

  • Filter the hot solution to remove any insoluble impurities.

  • Slowly add water to the hot filtrate with stirring until the solution becomes slightly turbid.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature without disturbance.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold acetone/water mixture.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Analytical HPLC Purity Analysis
Sample Retention Time (min) Peak Area (%)
Crude this compound10.2 (this compound)85.3
8.5 (Impurity 1)5.1
11.8 (Impurity 2)3.7
Other impurities5.9
Purified this compound (after preparative HPLC)10.2 (this compound)99.8
Other impurities< 0.2
Table 2: Crystallization Yield and Purity
Parameter Value
Starting Material (Crude this compound)10.0 g
Purity of Starting Material85%
Recovered Crystals7.5 g
Purity of Crystals98.5%
Yield 88.2% (based on this compound content)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis This compound Synthesis prep_hplc Preparative HPLC synthesis->prep_hplc Crude Product crystallization Crystallization prep_hplc->crystallization Partially Purified hplc Analytical HPLC crystallization->hplc Final Product ms Mass Spectrometry crystallization->ms nmr NMR crystallization->nmr

Caption: Experimental workflow for this compound synthesis and purification.

troubleshooting_logic start Low Purity after Purification check_chromatography Review Chromatography Data start->check_chromatography check_crystallization Review Crystallization Process check_chromatography->check_crystallization Good Separation optimize_hplc Optimize HPLC Method (Mobile Phase, Gradient, Column) check_chromatography->optimize_hplc Poor Separation optimize_crystallization Optimize Crystallization (Solvent, Cooling Rate) check_crystallization->optimize_crystallization Inefficient Impurity Removal re_purify Re-purify Material check_crystallization->re_purify Process OK optimize_hplc->re_purify optimize_crystallization->re_purify

Caption: Logical troubleshooting flow for low purity issues.

References

enhancing the long-term stability of Rifametane stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on enhancing the long-term stability of Rifametane stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For optimal stability, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. While other solvents like dimethylformamide (DMF) may also be used, DMSO has been shown to be effective for dissolving and storing related rifamycin compounds like Rifampicin with minimal degradation.[1] Methanol is not recommended as it has been observed to cause significant degradation of Rifampicin, a closely related compound.[1]

Q2: What is the recommended storage temperature for this compound stock solutions?

A2: this compound stock solutions should be stored at -20°C for long-term stability.[2][3][4] For short-term storage (up to a few days), 4°C can be used, but for periods longer than a week, freezing is recommended to minimize degradation.

Q3: How long can I store my this compound stock solution?

A3: When stored properly at -20°C in a suitable solvent like DMSO, this compound stock solutions are expected to be stable for at least 3 months.[1] However, for critical experiments, it is advisable to prepare fresh stock solutions or to periodically check the integrity of the stored solution.

Q4: Can I freeze and thaw my this compound stock solution multiple times?

A4: It is not recommended to subject this compound stock solutions to multiple freeze-thaw cycles. Repeated changes in temperature can accelerate degradation. To avoid this, it is best practice to aliquot the stock solution into smaller, single-use volumes before the initial freezing.

Q5: My this compound solution appears to have precipitated after storage at -20°C. What should I do?

A5: Precipitation of rifamycins like Rifampicin from frozen stock solutions can occur.[2][3][4] Before use, allow the vial to warm to room temperature and then gently vortex or sonicate the solution to ensure all the solute has redissolved. Visually inspect the solution to confirm that no particulate matter remains.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Stock solution appears cloudy or has visible particulates after dissolving. Incomplete dissolution.Gently warm the solution to 37°C and vortex or sonicate until the solution is clear. Ensure the concentration does not exceed the solubility limit in the chosen solvent.
Loss of antibacterial activity in the experimental assay. Degradation of this compound.Prepare a fresh stock solution. Avoid exposure to light and elevated temperatures. Use a recommended solvent like DMSO. Verify the pH of your experimental media, as rifamycins can be unstable in acidic conditions.[5]
Color of the stock solution has changed significantly over time. Chemical degradation.Discard the stock solution and prepare a fresh one. A significant color change is a visual indicator of potential chemical instability.
Inconsistent results between experiments using the same stock solution. Non-homogenous solution due to precipitation during storage.Ensure the entire stock solution is completely thawed and vortexed to ensure homogeneity before taking an aliquot for your experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 837.0 g/mol )[6][7]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh 10 mg of this compound powder into the tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Close the tube tightly and vortex the solution until the this compound powder is completely dissolved. If necessary, sonicate for short intervals to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Assessment of this compound Stock Solution Stability by HPLC

This protocol provides a general framework. The specific parameters such as the column, mobile phase, and detection wavelength should be optimized for your specific HPLC system and this compound.

Materials:

  • This compound stock solution

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Reference standard of this compound

Procedure:

  • Sample Preparation:

    • At time zero (immediately after preparation), dilute a small aliquot of the this compound stock solution to a known concentration within the linear range of the HPLC detector using the mobile phase.

    • Store the remaining stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

    • At specified time points (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot, allow it to come to room temperature, and prepare a diluted sample in the same manner as the time-zero sample.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Monitor the elution profile at a wavelength appropriate for this compound (based on its UV-Vis spectrum).

    • Record the peak area of the main this compound peak.

  • Data Analysis:

    • Compare the peak area of the this compound peak at each time point to the peak area at time zero.

    • Calculate the percentage of this compound remaining at each time point.

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

experimental_workflow Experimental Workflow for Preparing and Storing this compound Stock Solutions cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_usage Usage weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate to Homogenize dissolve->vortex aliquot Aliquot into Single-Use Volumes vortex->aliquot store Store at -20°C aliquot->store thaw Thaw a Single Aliquot store->thaw use Use in Experiment thaw->use

Caption: Workflow for the preparation and storage of this compound stock solutions.

degradation_pathway Potential Degradation Pathways of this compound in Solution This compound This compound (Active) Hydrolysis Hydrolysis (e.g., in acidic aqueous solution) This compound->Hydrolysis H₂O, H⁺ Oxidation Oxidation (e.g., exposure to air/light) This compound->Oxidation O₂, light Solvent_Interaction Solvent Interaction (e.g., with Methanol) This compound->Solvent_Interaction Solvent Degradation_Products Degradation Products (Inactive/Less Active) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Solvent_Interaction->Degradation_Products

Caption: Factors contributing to the degradation of this compound in solution.

References

Validation & Comparative

A Comparative In Vivo Analysis of Rifametane and Rifampicin

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Development

Rifampicin has long been a cornerstone in the treatment of bacterial infections, most notably tuberculosis. However, the emergence of drug resistance and the need for improved pharmacokinetic profiles have driven the development of new rifamycin derivatives. One such derivative, Rifametane, has shown promise in early studies. This guide provides a comparative overview of the in vivo efficacy and pharmacokinetics of this compound and rifampicin, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Pathway

Both this compound and rifampicin are part of the rifamycin class of antibiotics and share a common mechanism of action. They are potent inhibitors of bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing DNA into RNA. By binding to the β-subunit of the bacterial RNAP, these drugs effectively block the elongation of the messenger RNA chain, thereby inhibiting protein synthesis and ultimately leading to bacterial cell death.[1][2][3][4] This targeted action on the bacterial enzyme ensures high specificity and minimal effect on mammalian RNAP.

Mechanism of Action of Rifamycins cluster_bacterium Bacterial Cell Rifamycin This compound / Rifampicin RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) Rifamycin->RNAP Binds to β-subunit mRNA Messenger RNA (mRNA) Rifamycin->mRNA Inhibits Elongation RNAP->mRNA Catalyzes DNA Bacterial DNA DNA->mRNA Transcription Proteins Bacterial Proteins mRNA->Proteins Translation CellDeath Bacterial Cell Death Proteins->CellDeath Leads to

Fig. 1: Mechanism of action for this compound and Rifampicin.

Pharmacokinetic Profile: A Comparative Look from Preclinical Data

While direct comparative in vivo efficacy studies are not yet widely published, preclinical pharmacokinetic data provides valuable insights into the potential advantages of this compound. Studies in animal models indicate that this compound possesses a more favorable pharmacokinetic profile than rifampicin, characterized by a longer half-life and greater drug exposure.

A study in mice demonstrated that while both drugs reached similar peak serum concentrations after a 10 mg/kg oral dose, this compound exhibited a longer half-life and higher Area Under the Curve (AUC) values.[2] In dogs, a single oral dose of this compound resulted in a serum half-life approximately three times longer than that of rifampicin.[2] Furthermore, a Phase I study in healthy human volunteers showed that a 300 mg oral dose of this compound resulted in a significantly higher serum peak value, a much longer elimination half-life, and a greater AUC compared to the same dose of rifampicin.[5]

ParameterThis compoundRifampicinAnimal ModelReference
Serum Peak (Cmax) 7.82 µg/ml4.04 µg/mlHuman[5]
Elimination Half-life (t½) 10.58 h1.89 hHuman[5]
Area Under the Curve (AUC₀-∞) 142.3 µg·h/ml19.9 µg·h/mlHuman[5]
Mean Residence Time 18.05 h3.93 hHuman[5]
Serum Half-life ~3x longer-Dog[2]
AUC Higher-Mouse[2]

Table 1: Comparative Pharmacokinetic Parameters of this compound and Rifampicin in Human and Animal Models.

In Vivo Efficacy of Rifampicin: A Benchmark from Animal Models

Extensive in vivo studies have characterized the efficacy of rifampicin in various animal models of tuberculosis. These studies provide a crucial benchmark for evaluating newer rifamycin derivatives. The murine model is most commonly used, with efficacy typically assessed by the reduction in bacterial load (colony-forming units, CFU) in the lungs and spleen.

Dose-dependent efficacy of rifampicin has been clearly demonstrated. In a murine model of tuberculosis, increasing the oral dose of rifampicin from 10 mg/kg/day to 160 mg/kg/day resulted in a significantly greater reduction in the bacterial load in the lungs, spleen, and liver after three weeks of single-drug treatment.[1]

Animal ModelM. tuberculosis StrainTreatment RegimenDurationLung CFU Reduction (log₁₀)Spleen CFU Reduction (log₁₀)Reference
Mouse (BALB/c) H37RvRifampicin (10 mg/kg/day)3 weeks~2.0~3.0[1]
Mouse (BALB/c) H37RvRifampicin (40 mg/kg/day)3 weeks~3.5Undetectable[1]
Mouse (BALB/c) H37RvRifampicin (80 mg/kg/day)3 weeks~4.0Undetectable[1]
Mouse (C57BL/6) H37RvRifampicin (3 mg/kg) + 20626 weeks~1.5 (additional 0.5 log reduction with 2062)Not Reported[6]
Guinea Pig H37RvRifampicin Liposomes (nebulized)4 weeksSignificant reduction vs. controlNot Reported[7]

Table 2: Summary of In Vivo Efficacy Data for Rifampicin in Tuberculosis Animal Models.

Experimental Protocols for In Vivo Efficacy Studies

The following provides a generalized experimental protocol for evaluating the in vivo efficacy of rifamycins in a murine model of tuberculosis, based on methodologies reported in the literature.[1][6]

Generalized Workflow for In Vivo Efficacy Study in a Murine TB Model cluster_workflow Experimental Workflow Infection Aerosol Infection of Mice (e.g., M. tuberculosis H37Rv) Incubation Incubation Period (e.g., 2 weeks to establish infection) Infection->Incubation Treatment Initiation of Drug Treatment (Oral gavage, daily) Incubation->Treatment Monitoring Monitoring of Animal Health (Weight, clinical signs) Treatment->Monitoring Sacrifice Sacrifice of Subgroups at Pre-defined Timepoints Treatment->Sacrifice OrganHarvest Harvesting of Lungs and Spleen Sacrifice->OrganHarvest Homogenization Organ Homogenization OrganHarvest->Homogenization Plating Serial Dilution and Plating on Selective Agar Homogenization->Plating CFU_Count Incubation and CFU Enumeration Plating->CFU_Count DataAnalysis Data Analysis (Comparison of bacterial load between groups) CFU_Count->DataAnalysis

Fig. 2: A representative experimental workflow for in vivo efficacy testing.
Detailed Methodology:

  • Animal Model: Female BALB/c or C57BL/6 mice, typically 6-8 weeks old, are commonly used.[1][6] Animals are housed in specific-pathogen-free conditions.

  • Infection: Mice are infected via the aerosol route with a low dose of Mycobacterium tuberculosis (e.g., H37Rv strain) to establish a pulmonary infection.[8]

  • Treatment: Treatment is typically initiated 2-4 weeks post-infection. Drugs are administered orally via gavage, often daily or 5 days a week, for a specified duration (e.g., 3-6 weeks).[1][6]

  • Efficacy Assessment: At selected time points, subgroups of mice are euthanized. The lungs and spleen are aseptically removed, homogenized, and serial dilutions are plated on selective agar (e.g., Middlebrook 7H11).[1] After incubation at 37°C for 3-4 weeks, the number of colony-forming units (CFU) is counted to determine the bacterial load in each organ.

  • Data Analysis: The log₁₀ CFU counts from treated groups are compared to those from an untreated control group to determine the reduction in bacterial burden.

Conclusion and Future Directions

The available preclinical data strongly suggests that this compound has a superior pharmacokinetic profile compared to rifampicin, with a longer half-life and greater drug exposure in both animal models and humans.[2][5] While direct, comparative in vivo efficacy studies are needed to fully elucidate its potential, the enhanced pharmacokinetics of this compound may translate to improved bactericidal and sterilizing activity, potentially allowing for less frequent dosing or shorter treatment durations.

The extensive in vivo efficacy data for rifampicin serves as a robust benchmark for the continued development and evaluation of new rifamycin derivatives. As this compound progresses through clinical trials, the scientific community awaits further data that will clarify its in vivo efficacy and its potential role in combating bacterial infections, particularly drug-resistant tuberculosis.[9] Future preclinical studies should focus on head-to-head comparisons of this compound and rifampicin in established animal models of tuberculosis to provide the quantitative efficacy data needed to guide clinical trial design.

References

Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Between Rifametane and Other Rifamycins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis poses a significant threat to global tuberculosis control efforts. Rifamycins, a cornerstone of anti-tubercular therapy, are rendered ineffective by mutations primarily in the rpoB gene, which encodes the β-subunit of RNA polymerase. This guide provides a comparative analysis of cross-resistance patterns among rifamycins, with a focus on the investigational compound Rifametane. While specific quantitative data on this compound's activity against a comprehensive panel of rifampicin-resistant strains remains limited in publicly available literature, this guide synthesizes the existing knowledge on rifamycin cross-resistance to inform research and development endeavors.

The Genetic Basis of Rifamycin Resistance

Resistance to rifamycins is predominantly attributed to mutations within an 81-base-pair region of the rpoB gene, known as the rifampicin resistance-determining region (RRDR). These mutations alter the drug's binding site on the RNA polymerase, thereby reducing its inhibitory effect. The specific amino acid substitution within the RRDR can influence the level of resistance and the extent of cross-resistance to other rifamycins.

Cross-Resistance Among Rifamycins: A Tabular Comparison

While specific data for this compound is not yet widely published, extensive research has characterized the cross-resistance profiles of established rifamycins such as rifampicin, rifabutin, and rifapentine. The following tables summarize typical Minimum Inhibitory Concentration (MIC) data for these drugs against M. tuberculosis strains with common rpoB mutations. This information serves as a crucial benchmark for evaluating the potential of new rifamycin derivatives like this compound.

Table 1: MIC (µg/mL) of Rifamycins against Wild-Type and Rifampicin-Resistant M. tuberculosis Strains

rpoB MutationRifampicin (RMP)Rifabutin (RFB)Rifapentine (RPT)
Wild-Type (Susceptible)0.06 - 0.250.015 - 0.060.03 - 0.12
RRDR Mutations
Ser531Leu>32>4>8
His526Tyr>32>4>8
Asp516Val8 - 320.25 - 22 - 8
Leu511Pro4 - 160.12 - 11 - 4
Leu533Pro8 - 320.5 - 42 - 8

Note: MIC values are approximate ranges compiled from various studies and can vary based on the specific strain and testing methodology.

Experimental Protocols for Determining Cross-Resistance

Accurate assessment of cross-resistance is fundamental to the development of new anti-tubercular agents. The following are detailed methodologies for key experiments cited in rifamycin resistance studies.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay widely used for determining the MIC of anti-tubercular drugs.

Materials:

  • 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)

  • 96-well microplates

  • Alamar Blue reagent

  • M. tuberculosis isolates

  • Rifamycin compounds (this compound, Rifampicin, etc.)

Procedure:

  • Prepare serial two-fold dilutions of the rifamycin compounds in 7H9 broth in the 96-well plates.

  • Prepare an inoculum of each M. tuberculosis isolate, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in 7H9 broth.

  • Add 100 µL of the bacterial inoculum to each well containing the drug dilutions. Include a drug-free control well and a sterile medium control.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates for 24-48 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Susceptibility Testing using BACTEC™ MGIT™ 960 System

The BACTEC MGIT 960 system is an automated liquid culture system for rapid mycobacterial growth and susceptibility testing.

Materials:

  • BACTEC MGIT 960 instrument

  • MGIT tubes containing 7H9 broth base

  • MGIT Growth Supplement/PANTA

  • Rifamycin compounds

  • M. tuberculosis isolates

Procedure:

  • Prepare a standardized inoculum of the M. tuberculosis isolate.

  • Prepare drug-containing MGIT tubes by adding the appropriate concentration of the rifamycin to be tested. A drug-free growth control tube is also prepared.

  • Inoculate both the drug-containing and growth control tubes with the bacterial suspension.

  • Place the tubes into the BACTEC MGIT 960 instrument.

  • The instrument continuously monitors the tubes for an increase in fluorescence, which indicates bacterial growth.

  • The instrument's software compares the time to positivity of the drug-containing tube to that of the growth control tube to determine susceptibility or resistance.

DNA Sequencing of the rpoB Gene

Identifying the specific mutation in the rpoB gene is crucial for correlating genotype with phenotype.

Procedure:

  • Extract genomic DNA from the M. tuberculosis isolate.

  • Amplify the RRDR of the rpoB gene using Polymerase Chain Reaction (PCR) with specific primers.

  • Purify the PCR product.

  • Sequence the purified PCR product using a DNA sequencer.

  • Analyze the sequence data to identify any mutations by comparing it to the wild-type rpoB sequence of M. tuberculosis H37Rv.

Visualizing the Landscape of Rifamycin Action and Resistance

To better understand the mechanisms at play, the following diagrams illustrate the key pathways and experimental workflows.

cluster_0 Rifamycin Mechanism of Action Rifamycin Rifamycin RNA Polymerase (RNAP) RNA Polymerase (RNAP) Rifamycin->RNA Polymerase (RNAP) Binds to β-subunit Transcription Elongation Transcription Elongation Rifamycin->Transcription Elongation Blocks Transcription Initiation Transcription Initiation RNA Polymerase (RNAP)->Transcription Initiation Initiates Transcription Initiation->Transcription Elongation Proceeds to mRNA Synthesis mRNA Synthesis Transcription Elongation->mRNA Synthesis Results in cluster_1 Development of Rifamycin Resistance Spontaneous Mutation Spontaneous Mutation rpoB gene rpoB gene Spontaneous Mutation->rpoB gene Occurs in Altered RNAP Altered RNAP rpoB gene->Altered RNAP Leads to Reduced Rifamycin Binding Reduced Rifamycin Binding Altered RNAP->Reduced Rifamycin Binding Results in Resistance Resistance Reduced Rifamycin Binding->Resistance cluster_2 Experimental Workflow for Cross-Resistance Assessment Isolate Collection Isolate Collection MIC Determination MIC Determination Isolate Collection->MIC Determination rpoB Sequencing rpoB Sequencing Isolate Collection->rpoB Sequencing Data Analysis Data Analysis MIC Determination->Data Analysis rpoB Sequencing->Data Analysis Cross-Resistance Profile Cross-Resistance Profile Data Analysis->Cross-Resistance Profile

Evaluating the Preclinical Safety Profile of Rifametane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative preclinical safety evaluation of Rifametane, a semi-synthetic rifamycin derivative, against two established alternatives: Rifampicin and Rifaximin. The objective is to offer a clear, data-driven comparison to inform early-stage drug development decisions. The available preclinical data on acute toxicity, repeated-dose toxicity, genotoxicity, and teratogenicity are presented, alongside detailed methodologies for key toxicological assays.

Comparative Safety Profile

The following tables summarize the available quantitative preclinical safety data for this compound, Rifampicin, and Rifaximin. It is important to note that publicly available preclinical safety data for this compound is limited.

Table 1: Acute and Repeated-Dose Oral Toxicity

Compound Test Species Acute Oral LD50 90-Day Oral NOAEL Key Findings from Repeated-Dose Studies
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Rifampicin Rat1570 - 1720 mg/kg[1][2]Data Not Available (A 90-day study in rats has been conducted)[3]In a 90-day study in rats, doses of 200, 400, and 800 mg/kg were administered. An increase in eosinophils and a decrease in lymphocytes were observed at the higher doses.[3]
Mouse885 mg/kg[2]Data Not Available
Rabbit2120 mg/kg[4]Data Not Available
Rifaximin Rat> 2000 mg/kg25 mg/kg/day[5]A 3-month subacute toxicity study in rats showed elevated blood cholesterol levels and a reduced ratio of esterified to total cholesterol at the lowest observed adverse effect level.[5] Repeat-dose studies of up to 26 weeks in rats and 39 weeks in dogs showed minimal signs of toxicity.[6]
DogData Not Available1000 mg/kg (HED=83 mg/kg) from a four-week study[7]No drug-related clinical signs were observed in a four-week study in beagle dogs.[7]

NOAEL: No-Observed-Adverse-Effect Level; LD50: Median Lethal Dose; HED: Human Equivalent Dose.

Table 2: Genotoxicity and Teratogenicity

Compound Genotoxicity (Ames Test) Teratogenicity
This compound Data Not AvailableData Not Available
Rifampicin Mutagenic in some studies.Teratogenic effects (cleft palate and spina bifida) observed in rodents at high doses (150-250 mg/kg/day).[2]
Rifaximin Not genotoxic in a battery of assays, including the Ames test.[6]Teratogenic effects (including cleft palate, agnathia, and ocular malformations) were observed in rats and rabbits at doses causing maternal toxicity (150-300 mg/kg in rats and 62.5-1000 mg/kg in rabbits).[7][8][9][10] However, a study administering 50 and 100 mg/kg to rats and rabbits found no teratogenic effects.[11]

Experimental Protocols

Detailed methodologies for standard preclinical safety studies are crucial for the interpretation and comparison of toxicological data. The following are protocols for key assays based on OECD guidelines.

Acute Oral Toxicity (Following OECD Guideline 423)

This method determines the acute toxicity of a substance after a single oral dose.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in standard conditions with access to food and water.

  • Dose Administration: The test substance is administered orally by gavage in a stepwise procedure. A starting dose is chosen from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

90-Day Repeated-Dose Oral Toxicity Study in Rodents (Following OECD Guideline 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

  • Test Animals: Young, healthy adult rodents (usually rats) are used. Animals are randomly assigned to control and treatment groups.

  • Dose Administration: The test substance is administered orally (e.g., by gavage, in diet, or in drinking water) daily to several groups of animals at different dose levels for 90 days. A control group receives the vehicle only.

  • Observations: Detailed observations are made throughout the study, including:

    • Clinical signs of toxicity

    • Body weight and food/water consumption

    • Ophthalmological examinations

    • Hematology and clinical biochemistry at specified intervals

    • Urinalysis

  • Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of a comprehensive set of organs and tissues is performed.

  • Endpoint: The study aims to identify target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL).

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.

  • Tester Strains: A set of bacterial strains with known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon are used. These mutations render the bacteria unable to synthesize the respective amino acid.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.

  • Exposure: The test substance is incubated with the bacterial tester strains in a suitable medium.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid required by the tester strain.

  • Incubation and Scoring: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the required amino acid) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

Visualizations

Signaling Pathway: Mechanism of Action of Rifamycins

cluster_bacterium Bacterial Cell Rifamycin Rifamycin RNA_Polymerase DNA-dependent RNA Polymerase (β-subunit) Rifamycin->RNA_Polymerase Binds to and inhibits mRNA_Synthesis mRNA Synthesis (Transcription) Rifamycin->mRNA_Synthesis Inhibition RNA_Polymerase->mRNA_Synthesis Catalyzes DNA DNA DNA->mRNA_Synthesis Template for Protein_Synthesis Protein Synthesis mRNA_Synthesis->Protein_Synthesis Leads to Bacterial_Growth Bacterial Growth & Survival Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of rifamycin antibiotics.

Experimental Workflow: 90-Day Repeated-Dose Oral Toxicity Study

Start Start Acclimatization Animal Acclimatization (e.g., Rats, 7 days) Start->Acclimatization Group_Assignment Random Group Assignment (Control & Dose Groups) Acclimatization->Group_Assignment Dosing Daily Oral Dosing (90 days) Group_Assignment->Dosing In_life_Observations In-life Observations (Clinical signs, Body weight, Food/water consumption) Dosing->In_life_Observations Interim_Analysis Interim Clinical Pathology (e.g., Day 30, 60) Dosing->Interim_Analysis Terminal_Procedures Terminal Procedures (Day 91) Dosing->Terminal_Procedures In_life_Observations->Dosing Interim_Analysis->Dosing Necropsy Gross Necropsy Terminal_Procedures->Necropsy Organ_Weights Organ Weights Necropsy->Organ_Weights Histopathology Histopathology Necropsy->Histopathology Data_Analysis Data Analysis & NOAEL Determination Organ_Weights->Data_Analysis Histopathology->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a 90-day repeated-dose oral toxicity study.

Logical Relationship: Preclinical Safety Assessment

cluster_studies Preclinical Studies cluster_assessment Risk Assessment Acute_Tox Acute Toxicity Hazard_ID Hazard Identification Acute_Tox->Hazard_ID Repeat_Dose_Tox Repeat-Dose Toxicity Repeat_Dose_Tox->Hazard_ID Dose_Response Dose-Response Assessment Repeat_Dose_Tox->Dose_Response Genotoxicity Genotoxicity Genotoxicity->Hazard_ID Safety_Pharm Safety Pharmacology Safety_Pharm->Hazard_ID Risk_Characterization Risk Characterization Hazard_ID->Risk_Characterization Dose_Response->Risk_Characterization Exposure_Assess Exposure Assessment Exposure_Assess->Risk_Characterization

Caption: Logical flow of preclinical safety data to risk assessment.

Conclusion

Based on the available preclinical data, Rifaximin exhibits a favorable safety profile, characterized by low systemic absorption and a high no-observed-adverse-effect level in repeat-dose studies. However, teratogenic effects have been noted at maternally toxic doses. Rifampicin demonstrates a higher level of acute toxicity compared to Rifaximin and has shown evidence of mutagenicity and teratogenicity in preclinical models.

Crucially, a comprehensive preclinical safety profile for this compound could not be constructed from publicly available information. The absence of data on acute and repeated-dose toxicity, as well as genotoxicity and teratogenicity, represents a significant knowledge gap. Further studies are required to establish the safety profile of this compound and enable a direct comparison with established rifamycin antibiotics. This guide underscores the importance of robust preclinical safety evaluation in the early stages of drug development.

References

Validating the Mechanism of Action of Rifametane Using Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the genetic approaches used to validate the mechanism of action of Rifametane, a semisynthetic derivative of rifamycin. By leveraging established knowledge of the rifamycin class of antibiotics and publicly available experimental data for related compounds, this document outlines the principles and methodologies for confirming this compound's molecular target and comparing its efficacy against susceptible and resistant bacterial strains.

Executive Summary

This compound, like other rifamycins, is presumed to exert its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase. This mechanism is primarily validated by observing a significant loss of potency against bacteria harboring mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. This guide details the experimental workflows for genetically validating this mechanism, presents comparative data from related rifamycins to illustrate the expected outcomes, and provides the necessary protocols for researchers to conduct their own validation studies. While specific experimental data for this compound is not yet widely available in the public domain, the methodologies described herein provide a robust framework for its validation.

Introduction: The Rifamycin Class and its Mechanism of Action

Rifamycins are a class of potent antibiotics used in the treatment of various bacterial infections, most notably tuberculosis. Their mechanism of action is well-established: they bind to the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP), encoded by the rpoB gene, thereby physically blocking the elongation of the nascent RNA chain and inhibiting transcription.[1][2]

Resistance to rifamycins predominantly arises from specific point mutations within the rpoB gene, which alter the drug-binding site on the RNAP, reducing the affinity of the antibiotic for its target.[3][4] This strong correlation between rpoB mutations and resistance provides a powerful genetic tool for validating the mechanism of action of new rifamycin derivatives like this compound.

Genetic Validation Strategy

The core principle behind the genetic validation of this compound's mechanism of action is to demonstrate its target-specific activity. This is achieved by comparing its inhibitory effect on wild-type bacteria with its effect on isogenic strains carrying mutations in the putative target gene (rpoB). A significant increase in the Minimum Inhibitory Concentration (MIC) for the mutant strain is a strong indicator that the drug's primary target is the protein encoded by the mutated gene.

Experimental Workflow

The following diagram illustrates the typical workflow for validating the mechanism of action of a rifamycin antibiotic using genetic approaches.

G cluster_0 Strain Selection & Preparation cluster_1 MIC Determination cluster_2 Data Analysis & Validation wild_type Wild-Type Bacterial Strain mutant_strain Isogenic rpoB Mutant Strain mic_assay Minimum Inhibitory Concentration (MIC) Assay wild_type->mic_assay mutant_strain->mic_assay compare_mic Compare MICs (Wild-Type vs. Mutant) mic_assay->compare_mic conclusion Validate Mechanism of Action compare_mic->conclusion

Caption: Experimental workflow for genetic validation of this compound's mechanism of action.

Comparative Performance Data (Based on Related Rifamycins)

Activity against Mycobacterium tuberculosis

The following table summarizes the MIC values of Rifampicin and Rifabutin against wild-type and various rpoB mutant strains of Mycobacterium tuberculosis. A significant increase in MIC for the mutant strains is evident, validating the RNAP as the target.

rpoB GenotypeAmino Acid SubstitutionRifampicin MIC (µg/mL)Rifabutin MIC (µg/mL)
Wild-TypeNone0.125 - 1≤ 0.0625 - 0.25
MutantS531L>16>16
MutantH526Y>16>16
MutantD516V2 - 160.25 - 1
MutantL511P1 - 40.125 - 0.5

Data compiled from multiple sources.[3][5][6][7][8]

Activity against Staphylococcus aureus

Similar trends are observed in Gram-positive bacteria like Staphylococcus aureus.

rpoB GenotypeAmino Acid SubstitutionRifampicin MIC (µg/mL)
Wild-TypeNone0.008 - 0.016
MutantH481Y/N128 - >1024
MutantS487L>128
MutantA477D128 - 512

Data compiled from multiple sources.[9][10][11][12][13]

Experimental Protocols

Generation of rpoB Mutant Strains

Isogenic mutant strains can be generated through spontaneous mutation and selection or by targeted genetic engineering techniques like CRISPR/Cas9.

Spontaneous Mutation and Selection:

  • Culture a wild-type bacterial strain to a high density.

  • Plate the culture on a solid medium containing a high concentration of this compound (e.g., 10-100x the MIC for the wild-type strain).

  • Incubate under appropriate conditions.

  • Colonies that grow are presumptive mutants.

  • Isolate single colonies and confirm the presence of a mutation in the rpoB gene by PCR and Sanger sequencing.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution of known concentration

  • Sterile diluent (e.g., broth or saline)

Procedure:

  • Prepare serial twofold dilutions of this compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).

  • Incubate the plate at the optimal growth temperature for the bacterium for 16-24 hours.

  • Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Signaling Pathways and Logical Relationships

The interaction between rifamycins, the rpoB gene, and the development of resistance can be visualized as a clear signaling pathway.

G This compound This compound RNAP Bacterial RNA Polymerase (RNAP) This compound->RNAP Binds to Altered_RNAP Altered RNAP This compound->Altered_RNAP Reduced Binding Transcription Transcription RNAP->Transcription Inhibition Inhibition RNAP->Inhibition rpoB_wt Wild-Type rpoB Gene rpoB_wt->RNAP Encodes Mutation Mutation rpoB_wt->Mutation Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Inhibition->Transcription Blocks rpoB_mutant Mutant rpoB Gene Mutation->rpoB_mutant rpoB_mutant->Altered_RNAP Encodes Resistance Resistance Altered_RNAP->Resistance

Caption: Signaling pathway of this compound action and resistance.

Conclusion

Genetic approaches provide a definitive method for validating the mechanism of action of this compound. By demonstrating a significant increase in the MIC against bacterial strains with mutations in the rpoB gene, researchers can confirm that the primary target of this compound is the bacterial RNA polymerase. While direct experimental data for this compound is eagerly awaited, the comparative data from other rifamycins and the established experimental protocols presented in this guide offer a solid foundation for the scientific community to pursue these validation studies. The confirmation of this compound's mechanism of action is a critical step in its development as a valuable therapeutic agent in the fight against bacterial infections.

References

A Comparative Guide to the In Vitro Potency of Rifametane and Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative framework for evaluating the in vitro potency of Rifametane, a novel rifamycin antibiotic, against standard-of-care antibiotics for treating infections caused by key Gram-positive pathogens. As a compound in development, publicly available in vitro potency data for this compound is limited. Therefore, this document serves as a template, presenting established data for current antibiotics and outlining the methodologies required for a direct comparison once data for this compound becomes available.

Executive Summary

The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. This compound, a derivative of the rifamycin class, is one such agent under investigation. This guide provides a comparative overview of its anticipated antibacterial class action and the in vitro potency of current standard-of-care antibiotics, namely Vancomycin and Linezolid, against Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Streptococcus pneumoniae. A standardized protocol for determining Minimum Inhibitory Concentration (MIC) is detailed to ensure comparability of future data.

Data Presentation: Comparative In Vitro Potency

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism in vitro. Data is typically summarized as MIC₅₀ and MIC₉₀, the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 1: Comparative In Vitro Potency (MIC in µg/mL) Against Staphylococcus aureus

AntibioticMSSA MIC₅₀MSSA MIC₉₀MRSA MIC₅₀MRSA MIC₉₀
This compound Data not availableData not availableData not availableData not available
Rifampin *0.0150.030.06>128
Vancomycin 1.01.01.02.0
Linezolid 1.02.01.02.0

*Rifampin is included as a reference compound from the same antibiotic class as this compound.

Table 2: Comparative In Vitro Potency (MIC in µg/mL) Against Streptococcus pneumoniae

AntibioticPenicillin-Susceptible MIC₅₀Penicillin-Susceptible MIC₉₀Penicillin-Resistant MIC₅₀Penicillin-Resistant MIC₉₀
This compound Data not availableData not availableData not availableData not available
Rifampin *0.030.060.030.06
Vancomycin ≤0.5≤0.5≤0.5≤0.5
Linezolid 1.01.01.01.0

*Rifampin is included as a reference compound from the same antibiotic class as this compound.

Experimental Protocols

A standardized methodology is crucial for the accurate and reproducible assessment of in vitro potency. The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[1]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Preparation of Bacterial Inoculum:

    • Bacterial isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours.

    • Colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.

    • The suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • A serial two-fold dilution of each antibiotic is prepared in CAMHB in a 96-well microtiter plate.

    • A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included.

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized bacterial suspension.

    • The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualizations

Mechanism of Action: Rifamycin Antibiotics

Rifamycins, including this compound, exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase. This enzyme is essential for the transcription of DNA into RNA, a critical step in protein synthesis. By binding to the β-subunit of the RNA polymerase, rifamycins block the initiation of transcription, ultimately leading to cell death.

Rifamycin_Mechanism cluster_bacterium Bacterial Cell DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription Initiation mRNA mRNA RNAP->mRNA Ribosome Ribosome mRNA->Ribosome Protein Protein Synthesis Ribosome->Protein CellDeath Cell Death This compound This compound This compound->RNAP Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow: MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis BacterialCulture 1. Bacterial Isolate Culture InoculumPrep 2. Prepare Inoculum (0.5 McFarland) BacterialCulture->InoculumPrep Inoculation 4. Inoculate Microplate InoculumPrep->Inoculation AntibioticDilution 3. Serial Dilution of Antibiotic in Microplate AntibioticDilution->Inoculation Incubation 5. Incubate at 35°C for 16-20h Inoculation->Incubation ReadMIC 6. Read MIC (Lowest concentration with no visible growth) Incubation->ReadMIC

Caption: Broth microdilution workflow for MIC.

References

Assessing the Post-Antibiotic Effect of Rifametane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the pharmacodynamic properties of new antibiotics is crucial for optimizing dosing regimens and predicting clinical efficacy. One key parameter is the post-antibiotic effect (PAE), the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent. This guide provides a comparative assessment of the anticipated PAE of Rifametane, a novel semi-synthetic rifamycin, in the context of established rifamycin-class antibiotics. While direct experimental data on the PAE of this compound is not yet publicly available, this document offers a framework for its evaluation based on data from related compounds.

This compound is a new 3-azamethyl-rifamycin derivative with a pharmacokinetic profile suggested to be superior to that of rifampin, including higher peak serum concentrations.[1] Like other rifamycins, it is an ansamycin antibiotic produced by Amycolatopsis rifamycinica.[2] Although specific studies detailing the PAE of this compound are not available, the well-documented PAE of other rifamycins, such as rifampin, rifapentine, and rifabutin, provides a strong basis for comparison.

Comparative Post-Antibiotic Effect (PAE) of Rifamycins

The following table summarizes the available in vitro PAE data for several rifamycin antibiotics against common Gram-positive and Gram-negative bacteria. This data serves as a benchmark for the expected performance of this compound. The PAE of rifamycins is generally characterized by a prolonged effect, particularly against Gram-positive organisms.

AntibioticOrganismConcentration (x MIC)Exposure Time (hours)PAE (hours)
Rifampin Escherichia coli51~1.0 - 1.2
Mycobacterium aviumNot specifiedNot specified20.8 ± 3.4
Mycobacterium tuberculosisPeak serum conc.Not specified67.8
Rifapentine Mycobacterium avium102Slight inhibition
Mycobacterium tuberculosis20 mg/LNot specified104
Rifabutin Staphylococcus aureusNot specifiedNot specifiedData not available
Escherichia coliNot specifiedNot specifiedData not available
Rifaximin Escherichia coliNot specifiedNot specifiedData not available
Staphylococcus aureusNot specifiedNot specifiedData not available

Note: The table is populated with data from available research. Direct comparative studies under identical conditions are limited. MIC (Minimum Inhibitory Concentration) values can vary between bacterial strains.

Experimental Protocol for Determining Post-Antibiotic Effect

A standardized in vitro method is essential for accurately determining and comparing the PAE of antimicrobial agents. The following protocol outlines a common approach for assessing the PAE.

Objective: To determine the in vitro post-antibiotic effect of this compound against a target bacterial strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922).

Materials:

  • This compound and comparator rifamycin antibiotics (e.g., rifampin)

  • Target bacterial strains

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Appropriate solid growth medium (e.g., Tryptic Soy Agar)

  • Spectrophotometer

  • Shaking incubator

  • Centrifuge

  • Sterile tubes and pipettes

Procedure:

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a concentration of approximately 10^6 CFU/mL in the logarithmic growth phase.

  • Antibiotic Exposure: The bacterial suspension is divided into test and control groups. The test group is exposed to the antibiotic at a specified concentration (e.g., 5x or 10x the Minimum Inhibitory Concentration - MIC) for a defined period (typically 1-2 hours) at 37°C in a shaking incubator. The control group is incubated under the same conditions without the antibiotic.

  • Antibiotic Removal: After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by a 1:1000 dilution of the culture or by centrifugation to pellet the bacteria, followed by washing and resuspension in fresh, antibiotic-free medium. The control culture undergoes the same dilution or washing procedure.

  • Regrowth Monitoring: The number of viable organisms in both the test and control cultures is determined at regular intervals (e.g., every hour) by plating serial dilutions and performing colony counts (CFU/mL).

  • PAE Calculation: The PAE is calculated using the following formula: PAE = T - C , where:

    • T is the time required for the count of CFU/mL in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

    • C is the time required for the count of CFU/mL in the control culture to increase by 1 log10 above the count observed immediately after the equivalent dilution or washing step.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_removal Removal Phase cluster_regrowth Regrowth & Analysis A Bacterial Culture (Log Phase) B Standardize Inoculum (~10^6 CFU/mL) A->B C Expose to Antibiotic (e.g., 10x MIC for 1-2h) B->C D Control (No Antibiotic) B->D E Remove Antibiotic (Dilution or Centrifugation/Wash) C->E F Monitor Viable Counts (CFU/mL over time) E->F G Calculate PAE (T - C) F->G

Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).

Rifamycins exert their bactericidal activity by inhibiting bacterial DNA-dependent RNA polymerase.[3] This targeted action is the basis for their post-antibiotic effect.

signaling_pathway cluster_bacterium Bacterial Cell Rifamycin Rifamycin (e.g., this compound) RNAP DNA-dependent RNA Polymerase (RNAP) Rifamycin->RNAP Binds to β-subunit mRNA mRNA Rifamycin->mRNA Inhibition DNA Bacterial DNA DNA->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Growth Bacterial Growth & Replication Protein->Growth

Caption: Mechanism of action of rifamycin antibiotics.

References

Rifametane: A Comparative Analysis of a Novel Rifamycin in Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rifametane is a new semisynthetic rifamycin derivative being investigated for its potential to improve upon the existing treatment paradigms for bacterial infections, particularly tuberculosis.[1][2] This guide provides a comparative overview of the available clinical trial data for this compound and other emerging rifamycin derivatives, TNP-2092 and TNP-2198.

Executive Summary

This compound has demonstrated a significantly improved pharmacokinetic profile in a Phase I clinical trial when compared to the standard-of-care rifampicin, exhibiting a higher serum peak concentration, a substantially longer elimination half-life, and a larger area under the serum concentration curve. While comprehensive efficacy and safety data from later-phase trials are not yet publicly available, these initial findings suggest the potential for a more favorable dosing regimen and improved patient compliance. In comparison, other novel rifamycin derivatives, TNP-2092 and TNP-2198, have shown promising results in Phase II and III trials for various indications, including skin and soft tissue infections and Helicobacter pylori eradication.

Comparative Clinical Trial Data

The following tables summarize the key pharmacokinetic and clinical outcome data from available studies on this compound and its comparators.

Table 1: Pharmacokinetic Profile of this compound vs. Rifampicin (Phase I)
ParameterThis compound (300 mg single oral dose)Rifampicin (300 mg single oral dose)p-value
Serum Peak Value (Cmax) 7.82 µg/mL4.04 µg/mL< 0.001
Elimination Half-life (t½) 10.58 h1.89 h< 0.001
Area Under the Curve (AUC) 142.3 µg.h/mL19.9 µg.h/mL< 0.001
Mean Residence Time 18.05 h3.93 h< 0.001

Data from a study in 8 healthy male volunteers.[3]

Table 2: Clinical Outcomes of TNP-2092 (Phase II)
IndicationComparatorPrimary EndpointTNP-2092 OutcomeComparator Outcome
Acute Bacterial Skin and Skin Structure Infection (ABSSSI) VancomycinEarly clinical response rate (48-72h)76.3%67.5%
Post-treatment success rate96.4%92.6%
Liver Cirrhosis with Hyperammonemia PlaceboReduction in blood ammonia levelsDose-dependent decrease-

Data from multicenter, randomized, double-blind, controlled trials.[3][4][5][6]

Table 3: Clinical Outcomes of TNP-2198 (Phase II & III)
IndicationRegimenH. pylori Eradication Rate
Helicobacter pylori Infection (Phase II) TNP-2198 (400 mg) + Rabeprazole + Amoxicillin (BID for 14 days)95%
TNP-2198 (600 mg) + Rabeprazole + Amoxicillin (TID for 7 days)100%
Helicobacter pylori Infection (Phase III) TNP-2198 Triple Therapy vs. Bismuth-based Quadruple TherapyShowed multiple advantages over standard of care

Data from randomized clinical trials.[7][8][9]

Experimental Protocols

Detailed experimental protocols for the cited clinical trials are not fully available in the public domain. However, based on the published abstracts, the following provides an overview of the study designs.

This compound Phase I Trial: An open-label, randomized, cross-over study was conducted in eight healthy male volunteers. Each participant received a single oral dose of 300 mg of this compound and 300 mg of rifampicin, with a washout period between administrations. Blood samples were collected at predetermined time points to determine the pharmacokinetic parameters. Safety was assessed through monitoring of adverse events and clinical laboratory tests.[3]

TNP-2092 ABSSSI Phase II Trial: This was a multicenter, randomized, double-blind, vancomycin-controlled study that enrolled 120 patients with acute bacterial skin and skin structure infections. Patients were randomized in a 2:1 ratio to receive either TNP-2092 or vancomycin. The primary efficacy endpoint was the early clinical response rate at 48-72 hours after the initiation of treatment. Safety was evaluated by monitoring treatment-emergent adverse events.[5][6]

TNP-2198 H. pylori Phase III Trial: This was a multicenter, randomized, double-blind, positive-controlled study involving 40 clinical centers. The trial compared a TNP-2198-based triple therapy to the standard bismuth-based quadruple therapy for the treatment of H. pylori infection.[7]

Mechanism of Action and Signaling Pathways

Rifamycins exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[10][11][] This enzyme is crucial for the transcription of DNA into RNA, a vital step in protein synthesis. By binding to the β-subunit of the bacterial RNAP, rifamycins create a steric block that prevents the elongation of the RNA transcript.[10] This selective inhibition of the prokaryotic RNAP, with minimal effect on the mammalian counterpart, forms the basis of their therapeutic action.

The emerging rifamycin derivatives, TNP-2092 and TNP-2198, feature modified mechanisms of action. TNP-2092 is a multi-targeting drug conjugate that, in addition to inhibiting RNA polymerase, also targets DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][5] TNP-2198 possesses a dual-targeting mechanism; the rifamycin component binds to RNAP, while its nitroimidazole moiety interacts with the DNA template strand.[13]

Rifamycin_Mechanism_of_Action cluster_bacterium Bacterial Cell DNA Bacterial DNA RNAP DNA-dependent RNA Polymerase (RNAP) DNA->RNAP Transcription mRNA messenger RNA (mRNA) RNAP->mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Bacterial Proteins Ribosome->Protein CellDeath Inhibition of Growth / Cell Death Rifamycin Rifamycin (e.g., this compound) Rifamycin->RNAP Binds to β-subunit (Inhibition)

Caption: Mechanism of action of rifamycins.

Experimental_Workflow_Rifametane_Phase_I start Healthy Male Volunteers (n=8) randomization Randomized Cross-over Design start->randomization dose_this compound Single Oral Dose This compound (300 mg) randomization->dose_this compound dose_rifampicin Single Oral Dose Rifampicin (300 mg) randomization->dose_rifampicin washout Washout Period dose_this compound->washout pk_sampling Serial Blood Sampling dose_this compound->pk_sampling safety_assessment Safety Assessment (Adverse Events, Labs) dose_this compound->safety_assessment dose_rifampicin->washout dose_rifampicin->pk_sampling dose_rifampicin->safety_assessment washout->randomization Cross-over analysis Pharmacokinetic Analysis (Cmax, t½, AUC) pk_sampling->analysis results Comparative PK & Safety Data analysis->results safety_assessment->results

Caption: Workflow of the this compound Phase I clinical trial.

Conclusion

This compound shows considerable promise as a next-generation rifamycin antibiotic, primarily due to its superior pharmacokinetic properties compared to rifampicin. This could translate into a more convenient dosing schedule and potentially better treatment outcomes for patients with tuberculosis and other bacterial infections. However, further clinical evaluation in larger patient populations is necessary to establish its efficacy and comprehensive safety profile. The development of multi-targeting rifamycin derivatives like TNP-2092 and TNP-2198 highlights a dynamic field of research aimed at overcoming the challenges of antimicrobial resistance. Continued investigation and comparative analysis of these novel agents will be crucial in determining their future roles in clinical practice.

References

Safety Operating Guide

Proper Disposal of Rifampicin (Rifametane): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Rifampicin, a potent pharmaceutical compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

Immediate Safety and Logistical Information

Rifampicin waste is considered hazardous and must be managed according to specific protocols to mitigate risks. Improper disposal can lead to environmental harm and potential health hazards.[1][2][3]

Key Handling Precautions:

  • Always handle Rifampicin in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection.[5][6]

  • Avoid the formation of dust and aerosols.[4]

  • Prevent the substance from entering drains or waterways.[4][7]

In the event of a spill, evacuate the area, ensure adequate ventilation, and wear suitable protective clothing before attempting to clean up.[4] Cover the spillage with an absorbent material, and using non-sparking tools, collect the material into an appropriate container for disposal.[4] The spill site should be decontaminated with a 10% caustic solution.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for Rifampicin based on available Safety Data Sheets (SDS).

ParameterValueReference
Oral LD50 (Rat)1,570 mg/kg[8]
pH Adjustment for Aqueous Solutions (General Guidance)Adjust to between 3 and 12 before drain disposal (if local regulations permit)[9]
Liquid Waste Container Fill CapacityDo not exceed 75%[10]

Experimental Protocols: Disposal Workflow

The proper disposal of Rifampicin follows a structured workflow designed to ensure safety and compliance with hazardous waste regulations. This process involves segregation, containment, labeling, and transfer for professional disposal.

Figure 1: Rifampicin Disposal Workflow

Step-by-Step Disposal Procedures

  • Segregation and Collection:

    • Collect all Rifampicin-contaminated waste, including unused product, contaminated labware, and cleaning materials, in a designated hazardous waste container.[11]

    • Ensure the waste container is compatible with Rifampicin.[11]

    • Do not mix Rifampicin waste with other incompatible waste streams.[11]

  • Containment and Labeling:

    • Keep the hazardous waste container securely closed except when adding waste.[11]

    • Clearly label the container with the words "Hazardous Waste" and identify the contents, including "Rifampicin".[11][12]

  • Temporary Storage:

    • Store the sealed and labeled container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5]

    • Ensure the storage area is away from sources of ignition and incompatible materials.[4]

  • Final Disposal:

    • Dispose of the container and its contents through an approved and licensed hazardous waste disposal facility.[5][7]

    • Follow all local, state, and federal regulations for pharmaceutical waste disposal.[1][6]

    • Never dispose of Rifampicin down the drain or in the regular trash.[2][4]

By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of Rifampicin, protecting both themselves and the environment.

References

Personal protective equipment for handling Rifametane

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Rifametane

Disclaimer: "this compound" is a newer rifamycin derivative currently under clinical investigation.[1] As such, a specific Safety Data Sheet (SDS) is not widely available. The following guidance is based on the established safety protocols for Rifampicin (Rifampin) , a closely related and well-documented compound from the same rifamycin antibiotic class.[2][3][4][5] Researchers should always consult their institution's safety office and any available preliminary data for this compound before handling.

This guide provides essential safety, handling, and disposal information for laboratory professionals working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Rifamycin-class compounds like Rifampicin are classified as hazardous. The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes. Adherence to proper PPE protocols is mandatory to ensure personnel safety.

Summary of Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[2][4][6]

  • Skin Irritation: Causes skin irritation upon contact.[2][4]

  • Eye Irritation: Causes serious eye irritation.[2][4]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[2][4]

  • Reproductive Toxicity: Some data suggests it may cause harm to breast-fed children.[7]

  • Discoloration: Often turns urine, sweat, and tears a red-orange color; this can permanently stain soft contact lenses.[8][9]

Required Personal Protective Equipment (PPE):

Based on a standard laboratory setting (Level D Protection), the following PPE is required when handling this compound powder.[10]

PPE CategorySpecificationPurpose
Hand Protection Nitrile or other chemical-resistant gloves.To prevent skin contact. Change gloves frequently, especially if contaminated.[11]
Body Protection Fully buttoned laboratory coat.To protect skin and personal clothing from contamination.[11]
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from airborne powder and splashes.[6][12]
Respiratory Use in a certified chemical fume hood or ventilated enclosure.To prevent inhalation of the powdered compound.[2][13]
Quantitative Data Summary

The following data is derived from the Safety Data Sheet for Rifampicin (CAS No. 13292-46-1).

PropertyValueSource
Molecular Formula C₄₃H₅₈N₄O₁₂[6]
Molecular Weight 822.96 g/mol [6]
Appearance Red to orange-red powder/solid.[14]
Melting Point 183 - 185 °C (361.4 - 365 °F)[12][14]
Oral LD50 (Rat) 1,570 mg/kg[4]
Storage Temperature Store in a cool, dry, well-ventilated place. Protect from light.[2][6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for weighing and preparing a stock solution of this compound powder in a laboratory setting.

Objective: To safely handle solid this compound and prepare a solution with minimal exposure risk.

Materials:

  • This compound (solid powder)

  • Appropriate solvent (e.g., DMSO, Methanol)

  • Required PPE (see table above)

  • Analytical balance

  • Chemical fume hood

  • Spatula, weigh paper/boat

  • Appropriate vials and glassware

  • Waste disposal bags/containers

Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Don all required PPE: lab coat, safety glasses, and gloves.[11]

    • Decontaminate the work surface inside the fume hood.

    • Gather all necessary equipment and place it within the fume hood.

  • Weighing the Compound (inside fume hood):

    • Place a weigh boat or paper on the analytical balance and tare.

    • Carefully use a clean spatula to transfer the desired amount of this compound powder to the weigh boat.

    • Avoid generating dust. If dust is created, allow the ventilation to capture it before proceeding.[2]

    • Once the target weight is achieved, securely close the primary container of this compound.

  • Solution Preparation (inside fume hood):

    • Carefully transfer the weighed powder into the appropriate flask or vial.

    • Add the required volume of solvent to the vessel.

    • Cap the vessel and mix gently by swirling or vortexing until the solid is fully dissolved.

  • Post-Handling:

    • Wipe down the spatula and any surfaces with a damp cloth to remove residual powder, disposing of the cloth in the designated chemical waste.

    • Dispose of the weigh boat, gloves, and other disposable materials in the designated solid chemical waste container.[6]

  • Leaving the Work Area:

    • Remove lab coat and wash hands thoroughly with soap and water before leaving the laboratory.[2][11]

G prep 1. Preparation - Don PPE - Prepare Fume Hood weigh 2. Weighing - Tare balance - Transfer powder carefully - Avoid dust generation prep->weigh dissolve 3. Solubilization - Transfer powder to vessel - Add solvent - Mix to dissolve weigh->dissolve cleanup 4. Decontamination - Clean equipment - Dispose of single-use items dissolve->cleanup exit_proc 5. Final Steps - Remove PPE - Wash hands thoroughly cleanup->exit_proc end_node End exit_proc->end_node start_node Start start_node->prep

Caption: Workflow for Safe Handling and Solution Preparation of this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.

General Guidelines:

  • Do not dispose of this compound down the drain or in regular trash.[6][14]

  • All waste must be handled in accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) office for specific procedures.

Disposal Protocol:

  • Unused/Expired Solid Compound:

    • Keep the compound in its original or a clearly labeled, sealed container.

    • Arrange for pickup by your institution's hazardous waste disposal service.

  • Contaminated Solid Waste:

    • This includes items like used gloves, weigh boats, paper towels, and disposable PPE.

    • Collect all contaminated solid waste in a dedicated, clearly labeled hazardous waste bag or container.[6]

    • When the container is full, seal it and arrange for pickup by hazardous waste personnel.

  • Contaminated Liquid Waste:

    • This includes unused solutions or solvent rinses.

    • Collect all liquid waste in a sealed, properly labeled, and chemical-resistant waste container.

    • The label should clearly state "Hazardous Waste" and list the chemical constituents (e.g., "this compound in DMSO").

    • Store the container in a secondary containment bin in a designated satellite accumulation area until it is collected by EHS.

G main This compound Waste Generated solid_waste Contaminated Solid Waste (Gloves, Weigh Boats, PPE) main->solid_waste liquid_waste Contaminated Liquid Waste (Solutions, Rinsates) main->liquid_waste unused_product Unused/Expired Product main->unused_product bag Collect in Labeled Hazardous Waste Bag solid_waste->bag bottle Collect in Labeled Waste Solvent Bottle liquid_waste->bottle original_cont Keep in Original Sealed Container unused_product->original_cont disposal Arrange for Pickup by Environmental Health & Safety (EHS) bag->disposal bottle->disposal original_cont->disposal

Caption: Logical Flow for the Segregation and Disposal of this compound Waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.